Product packaging for Methyl 4-fluoro-3-iodobenzoate(Cat. No.:CAS No. 1121586-29-5)

Methyl 4-fluoro-3-iodobenzoate

Cat. No.: B572579
CAS No.: 1121586-29-5
M. Wt: 280.037
InChI Key: VVVNAJAWYUURAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 4-fluoro-3-iodobenzoate is a high-value aromatic ester that serves as a critical synthetic intermediate in advanced chemical and pharmaceutical research. Its unique structure, featuring both fluorine and iodine substituents, makes it a highly versatile building block for constructing more complex molecules, particularly in the development of targeted radiopharmaceuticals and PROTACs (Proteolysis Targeting Chimeras) . In the field of nuclear medicine and molecular imaging, this compound is a key precursor in the synthesis of novel prosthetic groups, such as TFIB (Tetrafluorophenyl 4-Fluoro-3-Iodobenzoate) . These groups are designed for bimodal applications, allowing the same core structure to be radiolabeled with either fluorine-18 for Positron Emission Tomography (PET) or iodine-131/125 for targeted radionuclide therapy and SPECT imaging . This enables the creation of tandem diagnostic and therapeutic agents with nearly identical physicochemical properties, which is a significant advantage in theranostics and personalized cancer medicine . Furthermore, this compound finds extensive application in medicinal chemistry as a foundational scaffold for designing small molecule degraders like PROTACs . By serving as a linker or an integral part of the target-binding moiety, it facilitates the creation of molecules that selectively degrade disease-causing proteins, such as BRD4, CDK9, and PARP1 . Its reactivity allows for further functionalization, making it an indispensable tool for researchers developing next-generation therapies in oncology and other disease areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FIO2 B572579 Methyl 4-fluoro-3-iodobenzoate CAS No. 1121586-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-fluoro-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVNAJAWYUURAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697776
Record name Methyl 4-fluoro-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121586-29-5
Record name Benzoic acid, 4-fluoro-3-iodo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1121586-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-fluoro-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Discovery of Methyl 4-fluoro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-fluoro-3-iodobenzoate is a halogenated aromatic compound of significant interest in the field of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both fluorine and iodine atoms on the benzene ring, makes it a valuable building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of fluorine can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for various cross-coupling reactions, enabling the construction of diverse molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 42-43°C.[1] Key physicochemical data are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 1121586-29-5[1]
Molecular Formula C8H6FIO2[1]
Molecular Weight 280.03 g/mol [1]
Appearance Solid[1]
Melting Point 42-43 °C[1]
Purity Typically >97%[1]

Synthesis

The synthesis of this compound is typically achieved through a two-step process: the iodination of a readily available starting material, 4-fluorobenzoic acid, followed by the esterification of the resulting 4-fluoro-3-iodobenzoic acid.

Step 1: Synthesis of 4-fluoro-3-iodobenzoic acid

Conceptual Experimental Protocol:

  • Materials: 4-fluorobenzoic acid, iodine, an oxidizing agent (e.g., nitric acid or hydrogen peroxide), and a strong acid catalyst (e.g., sulfuric acid).

  • Procedure:

    • In a round-bottom flask, dissolve 4-fluorobenzoic acid in a suitable solvent, such as acetic acid.

    • Add the iodinating reagent and the oxidizing agent to the solution.

    • Slowly add the acid catalyst while monitoring the reaction temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Upon completion, pour the reaction mixture into ice water to precipitate the product.

    • Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-fluoro-3-iodobenzoic acid.

Step 2: Synthesis of this compound

The final step is the esterification of 4-fluoro-3-iodobenzoic acid with methanol. The Fischer esterification is a widely used and reliable method for this transformation.[2]

Detailed Experimental Protocol (Fischer Esterification): [2][3][4][5][6][7]

  • Materials: 4-fluoro-3-iodobenzoic acid, methanol (excess, acts as both reactant and solvent), and a strong acid catalyst (e.g., concentrated sulfuric acid).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-3-iodobenzoic acid in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

    • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

    • After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Discovery and Applications in Drug Development

While the specific "discovery" of this compound as a singular event is not well-documented, its emergence is rooted in the broader context of utilizing halogenated building blocks in medicinal chemistry. The strategic incorporation of fluorine and iodine into organic molecules is a key strategy in modern drug design.[8]

  • Fluorine: The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, often leading to increased metabolic stability, enhanced binding affinity to target proteins, and improved pharmacokinetic profiles.

  • Iodine: The iodine atom serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the rapid diversification of molecular scaffolds and the exploration of structure-activity relationships (SAR).

This compound is therefore a valuable intermediate for the synthesis of a wide array of potentially bioactive compounds. Its use has been noted in patent literature for the preparation of complex heterocyclic compounds investigated for various therapeutic applications.

Characterization Data

Expected Spectroscopic Data:

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons and the methyl ester protons. The coupling patterns of the aromatic protons would be indicative of the 1,2,4-trisubstituted benzene ring.
¹³C NMR Resonances for the carbonyl carbon, the aromatic carbons (with C-F and C-I couplings), and the methyl carbon of the ester group.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (280.03 g/mol ).

Visualizing the Synthesis Workflow

The following diagrams illustrate the key steps in the synthesis of this compound.

Synthesis_Workflow A 4-Fluorobenzoic Acid B Iodination (Iodine, Oxidizing Agent, Acid Catalyst) A->B Step 1 C 4-Fluoro-3-iodobenzoic Acid B->C D Fischer Esterification (Methanol, Acid Catalyst) C->D Step 2 E This compound D->E

Caption: Synthesis workflow for this compound.

Logical Relationship of Functional Groups in Drug Discovery

The utility of this compound in drug discovery stems from the distinct roles of its functional groups.

Functional_Group_Roles Start This compound Fluorine Fluorine Atom Start->Fluorine Iodine Iodine Atom Start->Iodine Ester Methyl Ester Group Start->Ester Metabolic_Stability Increased Metabolic Stability Fluorine->Metabolic_Stability Binding_Affinity Enhanced Binding Affinity Fluorine->Binding_Affinity Cross_Coupling Versatile Handle for Cross-Coupling Reactions Iodine->Cross_Coupling Hydrolysis Hydrolysis to Carboxylic Acid Ester->Hydrolysis Amidation Amidation Reactions Hydrolysis->Amidation

Caption: Roles of functional groups in drug discovery.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the synthesis of novel therapeutic agents. Its preparation from readily available starting materials via established chemical transformations makes it an accessible building block for research and development. The combination of a fluorine atom for modulating biological properties and an iodine atom for synthetic diversification underscores its importance for medicinal chemists and drug development professionals. Further exploration of its applications is likely to yield new and innovative drug candidates.

References

Technical Guide: Physicochemical Properties of Methyl 4-fluoro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluoro-3-iodobenzoate is a halogenated aromatic ester of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl ester group on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and biologically active compounds. Understanding its physicochemical properties is crucial for its effective use in research and development, enabling optimization of reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₈H₆FIO₂[1]
Molecular Weight 280.037 g/mol [1]
CAS Number 1121586-29-5[1]
Physical State Solid[1]
Melting Point 42 to 43 °C[1]
Boiling Point 288 °C[2]
IUPAC Name This compound[1]
Canonical SMILES COC(=O)C1=CC=C(F)C(I)=C1[1]
InChI Key VVVNAJAWYUURAO-UHFFFAOYSA-N[1]

Solubility Profile

SolventExpected SolubilityRationale/Reference
EthanolSolubleBased on the solubility of similar aromatic esters.[3]
MethanolSolubleBased on the solubility of similar aromatic esters.[3]
Diethyl EtherSolubleBased on the solubility of similar aromatic esters.[3]
WaterInsolubleBased on the hydrophobic nature of the substituted benzene ring and the solubility of similar compounds.[3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on standard organic chemistry techniques.

Synthesis of this compound via Fischer Esterification

This protocol describes a plausible method for the synthesis of this compound from 4-fluoro-3-iodobenzoic acid and methanol, using sulfuric acid as a catalyst.

Materials:

  • 4-fluoro-3-iodobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), 5% aqueous solution

  • Brine (saturated aqueous Sodium Chloride solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-iodobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux with continuous stirring for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding a 5% aqueous solution of sodium bicarbonate until effervescence ceases.

    • Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate to extract the product.

    • Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution, water, and finally with brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure ester.

Determination of Melting Point

This standard protocol is used to determine the melting point range of a solid organic compound.

Materials:

  • Purified this compound

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Sample Preparation: If the sample is not already a fine powder, gently grind a small amount of the purified this compound using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Heat the block at a moderate rate initially. As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure accurate measurement.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

    • The recorded temperature range is the melting point of the sample. For a pure compound, this range is typically narrow (0.5-2 °C).

Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation

This protocol outlines the preparation of a sample for ¹H and ¹³C NMR analysis.

Materials:

  • Purified this compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm) and cap

  • Pasteur pipette and bulb

  • Small vial

  • Cotton or glass wool plug

Procedure:

  • Dissolving the Sample: Accurately weigh the required amount of this compound and place it in a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtering into the NMR Tube: Place a small plug of cotton or glass wool into a Pasteur pipette. Filter the solution by passing it through the plugged pipette directly into a clean, dry NMR tube. This removes any particulate matter that could affect the quality of the NMR spectrum.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification. The sample is now ready for analysis in an NMR spectrometer.

Visualizations

The following diagrams illustrate key workflows related to this compound.

Synthesis_Workflow start Start: 4-fluoro-3-iodobenzoic acid + Methanol reaction Fischer Esterification (H₂SO₄ catalyst, Reflux) start->reaction workup Aqueous Work-up (Neutralization, Extraction) reaction->workup drying Drying of Organic Layer (Anhydrous MgSO₄) workup->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation purification Purification (Column Chromatography or Recrystallization) evaporation->purification product Pure this compound purification->product

Caption: Synthesis and Purification Workflow for this compound.

Physicochemical_Characterization_Workflow sample Purified Methyl 4-fluoro-3-iodobenzoate mp Melting Point Determination sample->mp nmr_prep NMR Sample Preparation (Dissolution in CDCl₃) sample->nmr_prep solubility_test Solubility Testing (Various Solvents) sample->solubility_test mp_data Melting Point Range mp->mp_data nmr_acq NMR Spectral Acquisition (¹H and ¹³C NMR) nmr_prep->nmr_acq nmr_data Structural Confirmation nmr_acq->nmr_data solubility_data Solubility Profile solubility_test->solubility_data

Caption: Workflow for the Physicochemical Characterization of the Compound.

References

Spectroscopic Profile of Methyl 4-fluoro-3-iodobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 4-fluoro-3-iodobenzoate (CAS No. 1121586-29-5).[1][2] Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their laboratory work.

Chemical Structure and Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₆FIO₂
Molecular Weight 280.04 g/mol
Physical State Solid
Melting Point 42-43 °C[1]
CAS Number 1121586-29-5[1][2]

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3d1HAr-H
~7.9dd1HAr-H
~7.2t1HAr-H
~3.9s3H-OCH₃

Prediction based on typical chemical shifts for protons on substituted benzene rings and methyl esters.[3][4]

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~160 (d, ¹JCF ≈ 250 Hz)C-F
~140C-I
~135Ar-C
~125Ar-CH
~115 (d, ²JCF ≈ 20 Hz)Ar-CH
~95Ar-C
~52-OCH₃

Prediction based on characteristic shifts for carbons in aromatic esters and the influence of halogen substituents.[3][4][5]

Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~1730-1715StrongC=O (ester) stretch
~1600-1585MediumC-C stretch (in-ring)
~1500-1400MediumC-C stretch (in-ring)
~1300-1000StrongC-O stretch
~900-675StrongC-H "oop"
~1050StrongC-F stretch

Prediction based on typical IR absorption frequencies for aromatic esters and halogenated compounds.[4][6]

Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
280[M]⁺ (Molecular ion)
249[M - OCH₃]⁺
153[M - I]⁺
122[M - I - OCH₃]⁺

Prediction based on the molecular weight of the compound and common fragmentation patterns of methyl esters and iodinated compounds. The presence of iodine (a monoisotopic element) will result in a distinct molecular ion peak.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[7]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean vial.[7][8]

    • Ensure the sample is fully dissolved; sonication or gentle vortexing can be applied.[8]

    • Transfer the solution to a clean, unscratched 5 mm NMR tube using a Pasteur pipette.[7]

    • If required for chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[7]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Perform locking and shimming of the magnetic field to ensure homogeneity.[8]

    • Tune the probe for the desired nucleus (¹H or ¹³C).[8]

    • Set appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.[8]

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

For a solid sample like this compound, the following methods can be used:

  • Thin Solid Film Method:

    • Dissolve a small amount (approx. 50 mg) of the solid in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[9]

    • Drop the solution onto a salt plate (e.g., NaCl or KBr).[9]

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[9]

    • Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.[9]

  • KBr Pellet Method:

    • Mix a small amount of the solid sample with dry potassium bromide (KBr).

    • Grind the mixture to a fine powder.[10]

    • Place the powder in a pellet press and apply high pressure to form a transparent disk.[10]

    • Mount the KBr disk in the sample holder and obtain the IR spectrum.

Mass Spectrometry (MS)

A common technique for the analysis of halogenated benzoates is Liquid Chromatography-Mass Spectrometry (LC/MS).

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent compatible with the LC system (e.g., acetonitrile or methanol).

  • LC Separation:

    • Inject the sample into an LC system equipped with a suitable column (e.g., C18).[11]

    • Use an appropriate mobile phase to achieve chromatographic separation.[11]

  • MS Analysis:

    • The eluent from the LC column is introduced into the mass spectrometer.

    • Ionize the sample using a suitable technique such as electrospray ionization (ESI).

    • Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

    • The presence of a single iodine atom will result in a characteristic isotopic pattern for the molecular ion and any iodine-containing fragments.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (IR) Sample->Dissolution Solution Sample Solution Dissolution->Solution NMR NMR Spectroscopy (¹H, ¹³C) Solution->NMR IR IR Spectroscopy Solution->IR MS Mass Spectrometry Solution->MS Process_NMR NMR Data Processing (FT, Phasing, Baseline) NMR->Process_NMR Process_IR IR Spectrum Analysis IR->Process_IR Process_MS MS Data Analysis (Fragmentation Pattern) MS->Process_MS Interpretation Structural Elucidation Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to Methyl 4-fluoro-3-iodobenzoate (CAS number 1121586-29-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluoro-3-iodobenzoate is a halogenated aromatic compound that serves as a versatile building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its trifunctional nature, featuring a methyl ester, a fluorine atom, and an iodine atom on a benzene ring, allows for a variety of chemical transformations. The presence of both fluorine and iodine is of particular interest to drug development professionals. The fluorine atom can enhance metabolic stability and binding affinity of a molecule, while the iodine atom provides a reactive handle for cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Property Value Source
CAS Number 1121586-29-5N/A
Molecular Formula C₈H₆FIO₂N/A
Molecular Weight 280.04 g/mol N/A
Appearance SolidN/A
Melting Point 42-43 °CN/A
Boiling Point 287.9 ± 25.0 °C (Predicted)N/A
Density 1.823 ± 0.06 g/cm³ (Predicted)N/A
Flash Point 128 °CN/A
Purity Typically >97%N/A
Identifier Value Source
IUPAC Name This compoundN/A
InChI InChI=1S/C8H6FIO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3N/A
InChIKey VVVNAJAWYUURAO-UHFFFAOYSA-NN/A
Canonical SMILES COC(=O)C1=CC=C(F)C(I)=C1N/A

Synthesis

Proposed Synthetic Pathway

Synthetic Pathway 4-Fluorobenzoic_Acid 4-Fluorobenzoic Acid Step1 Step 1: Electrophilic Iodination 4-Fluorobenzoic_Acid->Step1 Intermediate 4-Fluoro-3-iodobenzoic Acid Step1->Intermediate Step2 Step 2: Fischer Esterification Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

This step involves the electrophilic iodination of 4-fluorobenzoic acid. The fluorine atom is an ortho-, para- director; however, the para position is blocked by the carboxylic acid group, and the iodine will be directed to the ortho position.

Materials:

  • 4-Fluorobenzoic acid

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH) or Sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM) or Acetonitrile (MeCN) as solvent

  • Sodium thiosulfate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-fluorobenzoic acid (1 equivalent) in the chosen solvent (e.g., DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Iodosuccinimide (NIS) (1.1 equivalents) to the stirred solution.

  • Carefully add the acid catalyst (e.g., Trifluoromethanesulfonic acid, 0.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 4-fluoro-3-iodobenzoic acid.

This step is a classic Fischer esterification of the carboxylic acid intermediate.

Materials:

  • 4-Fluoro-3-iodobenzoic acid

  • Methanol (MeOH), anhydrous

  • Concentrated sulfuric acid (H₂SO₄) as a catalyst

  • Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-fluoro-3-iodobenzoic acid (1 equivalent) in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude this compound can be purified by column chromatography or recrystallization to obtain the final product.

Reactivity and Potential Applications

This compound is a valuable intermediate for the synthesis of more complex molecules, primarily through reactions involving the carbon-iodine bond.

Cross-Coupling Reactions

The aryl iodide moiety is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and materials science.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds. This is widely used to introduce new aryl or heteroaryl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon triple bonds, leading to the synthesis of substituted alkynes.[1]

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

Illustrative Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a general workflow for a Suzuki-Miyaura coupling reaction using this compound as a substrate.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis Start Start Add_Reagents Add Reactants to Flask: - this compound - Arylboronic Acid - Palladium Catalyst - Ligand - Base Start->Add_Reagents Add_Solvent Add Solvent (e.g., Toluene, Dioxane) Add_Reagents->Add_Solvent Degas Degas Mixture (e.g., N2 or Ar purge) Add_Solvent->Degas Heat Heat to Reaction Temperature (e.g., 80-110 °C) Degas->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter off Solids Cool->Filter Extract Aqueous Work-up & Extraction Filter->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Biological Activity and Signaling Pathways

As of the current date, there is no publicly available scientific literature detailing the specific biological activity of this compound or its direct interaction with any known signaling pathways. Halogenated benzoic acid derivatives are common scaffolds in drug discovery, and this compound could potentially be a precursor for molecules with a wide range of biological targets.

For illustrative purposes, the following diagram depicts a hypothetical signaling pathway where a kinase inhibitor, potentially synthesized from a precursor like this compound, could exert its effect. It is crucial to note that this is a generalized representation and does not imply any known activity of this compound itself.

Hypothetical_Signaling_Pathway Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Promotes Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Inhibitor Kinase Inhibitor (Hypothetical Product) Inhibitor->Kinase_A Inhibits

References

Early Research on Substituted Halobenzoates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research on substituted halobenzoates, a class of compounds that has been instrumental in the development of various biologically active molecules. This document provides a comprehensive overview of their synthesis, physicochemical properties, biological activities, and early mechanistic studies, with a focus on research conducted prior to the 1980s. The information is presented to be a valuable resource for researchers in organic chemistry, pharmacology, and drug development.

Physicochemical Properties of Substituted Halobenzoates

Early research meticulously characterized the physical properties of substituted halobenzoates, which were crucial for their identification, purification, and structure-activity relationship studies. The following table summarizes key physicochemical data for a selection of these compounds, compiled from historical literature.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
2-Chlorobenzoic acidC₇H₅ClO₂156.57142Sparingly soluble in cold water; soluble in hot water, ethanol, ether
3-Chlorobenzoic acidC₇H₅ClO₂156.57158Slightly soluble in water; soluble in ethanol, ether
4-Chlorobenzoic acidC₇H₅ClO₂156.57243Very slightly soluble in water; soluble in ethanol, ether
2-Bromobenzoic acidC₇H₅BrO₂201.02150Slightly soluble in water; soluble in ethanol, ether
3-Bromobenzoic acidC₇H₅BrO₂201.02155Slightly soluble in water; soluble in ethanol, ether
4-Bromobenzoic acidC₇H₅BrO₂201.02251Very slightly soluble in water; soluble in ethanol, ether
2-Iodobenzoic acidC₇H₅IO₂248.02162Slightly soluble in water; soluble in ethanol, ether
3-Iodobenzoic acidC₇H₅IO₂248.02187Slightly soluble in water; soluble in ethanol, ether
4-Iodobenzoic acidC₇H₅IO₂248.02270Very slightly soluble in water; soluble in ethanol, ether
2-Fluorobenzoic acidC₇H₅FO₂140.11127Soluble in hot water, ethanol, ether
3,5-Dichlorobenzoic acidC₇H₄Cl₂O₂191.01187-189Slightly soluble in water; soluble in ethanol, ether

Synthesis of Substituted Halobenzoates: Classical Experimental Protocols

The synthesis of substituted halobenzoates was a significant focus of early organic chemistry. The following protocols are representative of the methods used in the mid-20th century, providing detailed procedures for the preparation of these important compounds.

Synthesis of o-Chlorobenzoic Acid via Oxidation of o-Chlorotoluene

This method, a classic example of side-chain oxidation, was a common route to o-chlorobenzoic acid.

Experimental Protocol:

  • Apparatus: A 12-liter flask equipped with a mechanical stirrer and a reflux condenser.

  • Reagents:

    • o-Chlorotoluene: 200 g (1.6 moles)

    • Potassium permanganate: 600 g (3.8 moles)

    • Water: 7 liters

    • Concentrated Hydrochloric Acid (sp. gr. 1.19)

    • Decolorizing carbon

  • Procedure:

    • In the flask, combine the o-chlorotoluene, potassium permanganate, and water.

    • With continuous stirring, slowly heat the mixture to boiling. The reaction can be vigorous initially and may be controlled by applying wet towels to the flask.

    • Continue heating and stirring for 3-4 hours, or until the purple color of the permanganate has disappeared.

    • Arrange the condenser for distillation and distill the mixture with constant stirring to remove any unreacted o-chlorotoluene.

    • Filter the hot reaction mixture by suction to remove the manganese dioxide cake. Wash the cake with two 500-mL portions of hot water.

    • Concentrate the combined filtrate to about 3.5 liters. If the solution is not clear, add 1-2 g of decolorizing carbon and filter.

    • While the solution is still hot, cautiously add 250 mL of concentrated hydrochloric acid with continuous stirring to precipitate the o-chlorobenzoic acid.

    • Cool the mixture, and collect the white precipitate by filtration. Wash the product with cold water and dry.

  • Yield: 163–167 g (76–78% of the theoretical amount based on the amount of o-chlorotoluene oxidized).[1]

Synthesis of m-Iodobenzoic Acid via Diazotization of 5-Iodoanthranilic Acid

The Sandmeyer reaction and related diazotization procedures were fundamental in introducing halogens onto the aromatic ring.

Experimental Protocol:

  • Apparatus: 1-liter flask, dropping funnel, 2-liter beaker, mechanical stirrer.

  • Reagents:

    • 5-Iodoanthranilic acid: 132 g (0.5 mole)

    • Sodium nitrite: 35 g (0.5 mole)

    • 30% Sodium hydroxide solution: 60 mL

    • Water: 500 mL

    • Concentrated Hydrochloric Acid (sp. gr. 1.18): 250 mL

    • Ice

    • Hypophosphorous acid (50%): 500 mL

    • Ammonium hydroxide

    • Decolorizing charcoal

  • Procedure:

    • Dissolve the 5-iodoanthranilic acid and sodium nitrite in a mixture of warm water and sodium hydroxide solution.

    • Cool the solution to 20°C.

    • In a separate beaker, prepare a well-stirred mixture of concentrated hydrochloric acid and 250 g of ice.

    • Slowly add the sodium salt solution to the acidic mixture over 15-20 minutes, maintaining the temperature below 20°C with the addition of more ice as needed. A yellow diazonium compound will precipitate.

    • Stir for an additional 5 minutes and test for excess nitrous acid with starch-iodide paper.

    • Filter the diazonium compound and wash it with ice water.

    • Add the moist diazonium salt in portions to 500 mL of 50% hypophosphorous acid, which has been pre-cooled to 5°C.

    • Allow the mixture to stand for several hours at a low temperature, then at room temperature overnight.

    • Collect the crude m-iodobenzoic acid by filtration, wash with water, and dry.

    • Purify the crude acid by recrystallization of its ammonium salt. Dissolve the acid in hot water with the addition of concentrated ammonium hydroxide. Treat with decolorizing charcoal, filter, and cool to crystallize the ammonium salt.

    • Dissolve the purified ammonium salt in hot water and acidify with concentrated hydrochloric acid to precipitate the pure m-iodobenzoic acid.

    • Filter, wash with cold water, and dry.

  • Yield: Approximately 75-85% recovery from the purification step.[2]

Synthesis of p-Fluorobenzoic Acid

This synthesis utilizes the Balz-Schiemann reaction, a key method for introducing fluorine into an aromatic ring.

Experimental Protocol:

  • Apparatus: 5-liter round-bottom flask, mechanical stirrer, ice-salt bath, distillation apparatus.

  • Reagents:

    • Ethyl p-aminobenzoate: 165 g (1 mole)

    • Concentrated Hydrochloric Acid (sp. gr. 1.19): 204 mL

    • Sodium nitrite: 72.6 g (1 mole)

    • Fluoboric acid (40%)

    • Potassium hydroxide: 56 g (1 mole)

    • 95% Ethyl alcohol: 80 mL

    • Potassium carbonate: 40 g

  • Procedure:

    • Prepare p-carbethoxyaniline hydrochloride by warming ethyl p-aminobenzoate with water and concentrated hydrochloric acid.

    • Cool the resulting paste to 0°C and diazotize by the slow addition of a sodium nitrite solution, keeping the temperature below 7°C.

    • Precipitate the diazonium fluoborate by adding 250 g of 40% fluoboric acid.

    • Filter the diazonium fluoborate, wash with cold water, alcohol, and ether, and dry.

    • Thermally decompose the dry diazonium fluoborate by gentle heating in a distillation apparatus.

    • Collect the resulting ethyl p-fluorobenzoate by distillation.

    • Saponify the ester by refluxing with a solution of potassium hydroxide in aqueous ethanol.

    • Filter the hot solution and precipitate the p-fluorobenzoic acid by adding concentrated hydrochloric acid.

    • Purify the product by dissolving it in a hot potassium carbonate solution, treating with decolorizing carbon, filtering, and re-precipitating with hydrochloric acid.

    • Filter, wash, and dry the final product.

Biological Activity of Substituted Halobenzoates

Early research uncovered a range of biological activities for substituted halobenzoates, leading to their investigation as potential antimicrobial agents, herbicides, and plant growth regulators.

Antimicrobial Activity

Substituted benzoic acids were among the early organic compounds tested for their antimicrobial properties. Their activity is often dependent on the pH of the medium, with the undissociated acid being the active form that can penetrate the microbial cell membrane.

CompoundOrganismActivity MetricValueReference
Benzoic AcidEscherichia coliMIC1 mg/mL[3]
2-Hydroxybenzoic AcidEscherichia coliMIC1 mg/mL[3]
4-Hydroxybenzoic AcidGram-positive bacteriaIC₅₀160 µg/mL[4]
2-Chlorobenzoic Acid DerivativesEscherichia colipMICup to 2.27 µM/mL[5]
p-Aminobenzoic AcidListeria monocytogenesMICLower than other organic acids[6]
Herbicidal Activity

Certain substituted halobenzoates exhibit herbicidal properties, often acting as synthetic auxins that disrupt normal plant growth and development.

CompoundPlant SpeciesActivity MetricValueReference
2,4-Dichlorophenoxyacetic acid (related compound)Broadleaf weeds-Effective herbicide[7]
6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives (related compound)Arabidopsis thalianaIC₅₀As low as 50-fold lower than commercial herbicide[8]

Mechanisms of Action

Early investigations into the mechanisms of action of substituted halobenzoates laid the groundwork for our current understanding of their biological effects.

Uncoupling of Oxidative Phosphorylation

A primary mechanism of toxicity for many substituted phenols and benzoic acids is the uncoupling of oxidative phosphorylation in mitochondria.[9][10][11][12] As weak acids, they can act as protonophores, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient necessary for ATP synthesis. This leads to a decrease in cellular energy production and can ultimately cause cell death.

Uncoupling_Oxidative_Phosphorylation cluster_matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) H_high High H+ concentration ETC->H_high Pumps H+ out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase H_high->ATP_Synthase H+ flows in H_HB H+ HB Halobenzoate (HB) B_minus B- HB->B_minus Deprotonation in Matrix H_HB->HB Protonation B_minus->HB Returns to IMS

Caption: Uncoupling of oxidative phosphorylation by a substituted halobenzoate.

Antimicrobial Mechanisms

The antimicrobial action of benzoic acid and its derivatives is often attributed to the disruption of the cell membrane and the acidification of the cytoplasm.[13] The undissociated acid can pass through the lipid bilayer of the cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and lowering the intracellular pH. This can inhibit the function of essential enzymes and disrupt metabolic processes.

Herbicidal Mechanisms

Many herbicidal benzoic acid derivatives act as synthetic auxins.[6][14][15][16][17] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth, which ultimately results in the death of the plant. The exact signaling pathways were not fully elucidated in early research, but the observable effects on plant morphology were well-documented.

Early Analytical Methodologies

The analysis of substituted halobenzoates in the mid-20th century relied on a combination of classical wet chemistry and emerging instrumental techniques.

Chromatographic Separation

Paper chromatography and later, thin-layer chromatography (TLC), were invaluable tools for separating isomers of substituted halobenzoates. The choice of stationary phase and solvent system was critical for achieving good separation.

Example of a TLC system for separating chlorobenzoic acid isomers:

  • Stationary Phase: Silica Gel

  • Mobile Phase: Benzene:Dioxane:Acetic Acid (90:25:4)

Spectroscopic Analysis

The advent of infrared (IR) and ultraviolet (UV) spectroscopy provided powerful methods for the structural elucidation of organic compounds.

  • Infrared (IR) Spectroscopy: IR spectra were used to identify key functional groups. For substituted halobenzoates, characteristic absorptions include:

    • A broad O-H stretch from the carboxylic acid group (~2500-3300 cm⁻¹).

    • A strong C=O stretch from the carbonyl group (~1680-1700 cm⁻¹).

    • C-Cl, C-Br, and C-I stretching vibrations at lower frequencies in the fingerprint region.[18][19][20][21][22]

  • Ultraviolet (UV) Spectroscopy: UV spectroscopy was used to study the electronic transitions in the aromatic ring, providing information about conjugation and the effect of substituents on the electronic structure.

Experimental_Workflow start Starting Materials synthesis Chemical Synthesis (e.g., Oxidation, Diazotization) start->synthesis workup Reaction Work-up (e.g., Filtration, Extraction) synthesis->workup crude_product Crude Product workup->crude_product purification Purification (e.g., Recrystallization) crude_product->purification pure_product Pure Substituted Halobenzoate purification->pure_product analysis Analysis and Characterization pure_product->analysis bio_screening Biological Activity Screening pure_product->bio_screening mp Melting Point Determination analysis->mp spectroscopy Spectroscopy (IR, UV) analysis->spectroscopy chromatography Chromatography (TLC, Paper) analysis->chromatography end Data Analysis and Structure-Activity Relationships analysis->end antimicrobial Antimicrobial Assays bio_screening->antimicrobial herbicidal Herbicidal Assays bio_screening->herbicidal bio_screening->end

Caption: General experimental workflow in early halobenzoate research.

This guide provides a snapshot of the early research landscape for substituted halobenzoates, highlighting the foundational work that has paved the way for their continued investigation and application in science and industry.

References

"Methyl 4-fluoro-3-iodobenzoate molecular structure and weight"

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Methyl 4-fluoro-3-iodobenzoate, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Molecular Data

This compound is a halogenated aromatic ester. Its structure, characterized by a benzene ring substituted with a methyl ester, a fluorine atom, and an iodine atom, makes it a versatile building block in organic synthesis. The presence of orthogonal halogen sites allows for selective functionalization through various cross-coupling reactions.

Summary of Physicochemical Properties
PropertyValueReference
IUPAC Name This compound[1]
CAS Number 1121586-29-5[1][2]
Molecular Formula C₈H₆FIO₂[1][2]
Molecular Weight 280.037 g/mol [1]
Physical State Solid[1]
Melting Point 42-43 °C[1]
Canonical SMILES COC(=O)C1=CC=C(F)C(I)=C1[1]
InChI InChI=1S/C8H6FIO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3[1]
InChI Key VVVNAJAWYUURAO-UHFFFAOYSA-N[1]

Molecular Structure and Identification

The structural formula of this compound is presented below. The key identifiers provide standardized ways to reference this compound in chemical databases and literature.

molecular_structure Molecular Structure of this compound C1 C C2 C C1->C2 O1 O C1->O1 = O2 O C1->O2 C3 C C2->C3 C4 C C3->C4 I1 I C3->I1 C5 C C4->C5 F1 F C4->F1 C6 C C5->C6 C6->C1 C7 CH3 O2->C7 synthesis_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis 4-fluoro-3-iodobenzoic_acid 4-fluoro-3-iodobenzoic acid Reaction Esterification Reaction 4-fluoro-3-iodobenzoic_acid->Reaction Methanol Methanol Methanol->Reaction Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Reaction Quenching Reaction Quenching Reaction->Quenching Product Mixture Extraction Solvent Extraction Quenching->Extraction Washing Washing & Drying Extraction->Washing Purification Column Chromatography Washing->Purification Final_Product This compound Purification->Final_Product Purified Product Characterization Spectroscopic Analysis (NMR, MS, IR) Final_Product->Characterization

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 4-fluoro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physical and Chemical Properties

Methyl 4-fluoro-3-iodobenzoate is a halogenated aromatic ester. Its fundamental physical and chemical characteristics are summarized below.

PropertyValueReference
CAS Number 1121586-29-5[1][2]
Molecular Formula C8H6FIO2[1]
Molecular Weight 280.03 g/mol [1]
Appearance Solid[1]
Melting Point 42-43 °C[3][4]
Boiling Point 287.9 °C at 760 mmHg[1]
Density 1.823 g/mL at 20 °C[1]

Solubility Profile

Quantitative solubility data for this compound in common laboratory solvents is not extensively reported in the available literature. Therefore, this section provides a detailed experimental protocol for determining its solubility.

Proposed Experimental Protocol: Determination of Solubility via the Shake-Flask Method

This method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is advisable to use a pipette tip with a filter or to centrifuge the samples and then take the supernatant.

    • Dilute the collected supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations of the compound.

  • Data Reporting:

    • The solubility should be reported in units such as mg/mL or mol/L.

Data Presentation: Solubility Data Table

The following table can be used to record the experimentally determined solubility data.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25
Ethanol25
Methanol25
Acetone25
Dichloromethane25
Toluene25
Hexane25

Visualization: Experimental Workflow for Solubility Determination

G A Add excess this compound to solvent B Equilibrate at constant temperature with agitation (24-48h) A->B C Separate solid and liquid phases (centrifugation/settling) B->C D Withdraw and dilute supernatant C->D E Quantify concentration via HPLC or UV-Vis D->E F Report solubility data E->F

Caption: Workflow for determining the solubility of this compound.

Stability Profile

The stability of a compound is critical for its handling, storage, and application. The Material Safety Data Sheet (MSDS) for this compound provides some initial insights into its stability.[1]

Chemical Incompatibilities and Decomposition

The compound should be stored away from incompatible materials to prevent degradation.

Incompatible MaterialsHazardous Decomposition Products
Strong oxidizing agentsCarbon monoxide, Carbon dioxide, Hydrogen fluoride, Hydrogen iodide
Strong basesCarbon monoxide, Carbon dioxide, Hydrogen fluoride, Hydrogen iodide
Proposed Experimental Protocols for Stability Assessment

3.2.1. Thermal Stability (Thermogravimetric Analysis - TGA)

  • Objective: To determine the temperature at which the compound starts to decompose.

  • Methodology:

    • Place a small, accurately weighed sample of this compound into a TGA crucible.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).

    • Record the weight loss of the sample as a function of temperature.

    • The onset temperature of decomposition is a key stability parameter.

3.2.2. Hydrolytic Stability

  • Objective: To assess the stability of the compound in aqueous solutions at different pH values.

  • Methodology:

    • Prepare solutions of this compound in buffered aqueous solutions at various pH levels (e.g., pH 4, 7, and 9).

    • Incubate these solutions at a constant temperature (e.g., 25 °C and 40 °C).

    • At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each solution.

    • Analyze the aliquots by a stability-indicating HPLC method to quantify the remaining amount of the parent compound and identify any degradation products.

3.2.3. Photostability

  • Objective: To evaluate the stability of the compound when exposed to light.

  • Methodology:

    • Prepare a solution of this compound in a suitable solvent.

    • Expose the solution to a controlled light source that mimics a standard daylight spectrum (e.g., a xenon lamp in a photostability chamber).

    • Simultaneously, keep a control sample of the same solution in the dark at the same temperature.

    • At various time points, analyze both the exposed and control samples by HPLC to determine the extent of degradation.

Visualization: Experimental Workflow for Stability Testing

G cluster_0 Stability Assessment cluster_1 Thermal Stability cluster_2 Hydrolytic Stability cluster_3 Photostability A Sample Preparation B Thermogravimetric Analysis (TGA) A->B C Incubate at various pH and temperatures A->C E Expose to light source A->E D Time-point analysis by HPLC C->D F Time-point analysis by HPLC (vs. dark control) E->F

Caption: Workflow for assessing the stability of this compound.

References

An In-depth Technical Guide to Methyl 4-fluoro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluoro-3-iodobenzoate is a halogenated aromatic ester with potential applications as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl ester group on a benzene ring, offers multiple reactive sites for further chemical transformations. This guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, a plausible synthetic route, and a discussion of its potential applications based on the chemistry of related compounds.

IUPAC Nomenclature and Chemical Structure

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound .

The name is derived as follows:

  • benzoate : Indicates the presence of a benzene ring attached to a carboxyl group, forming a benzoate ester.

  • methyl : Specifies that the ester is a methyl ester.

  • 4-fluoro : A fluorine atom is substituted at the 4-position of the benzene ring.

  • 3-iodo : An iodine atom is substituted at the 3-position of the benzene ring.

The numbering of the benzene ring starts from the carbon atom bearing the carboxylate group as position 1.

A diagram illustrating the breakdown of the IUPAC nomenclature is provided below:

IUPAC_Nomenclature IUPAC Nomenclature of this compound cluster_substituents Substituents This compound This compound Methyl Methyl This compound->Methyl 4-fluoro 4-fluoro This compound->4-fluoro 3-iodo 3-iodo This compound->3-iodo Benzoate Core Benzoate Core This compound->Benzoate Core Methyl->Benzoate Core Ester linkage 4-fluoro->Benzoate Core Position 4 3-iodo->Benzoate Core Position 3

A diagram illustrating the components of the IUPAC name.

Physicochemical and Spectral Data

PropertyValueReference
Molecular Formula C₈H₆FIO₂[1]
Molecular Weight 280.04 g/mol
CAS Number 1121586-29-5[1]
Appearance Solid[1]
Melting Point 42-43 °C[1]
Boiling Point 288 °C (Predicted)
Density 1.823 g/cm³ (Predicted)
Solubility Data not available
InChI InChI=1S/C8H6FIO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3[1]
InChIKey VVVNAJAWYUURAO-UHFFFAOYSA-N[1]
Canonical SMILES COC(=O)C1=CC=C(F)C(I)=C1[1]

Experimental Protocols: Synthesis

While a specific detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and common method for its preparation is the Fischer esterification of its corresponding carboxylic acid, 4-fluoro-3-iodobenzoic acid, with methanol in the presence of an acid catalyst.

Proposed Synthesis via Fischer Esterification

Synthesis_Workflow Proposed Synthesis of this compound cluster_reactants Reactants 4-fluoro-3-iodobenzoic_acid 4-fluoro-3-iodobenzoic acid Reaction_Vessel Reaction under Reflux 4-fluoro-3-iodobenzoic_acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Vessel Workup Workup (Neutralization, Extraction) Reaction_Vessel->Workup Purification Purification (e.g., Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

A workflow diagram for the proposed synthesis.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-3-iodobenzoic acid (1.0 eq.).

  • Reagent Addition: Add an excess of methanol to act as both the reactant and the solvent. A typical ratio would be 10-20 mL of methanol per gram of carboxylic acid.

  • Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 eq.), to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. The product can then be extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Development and Organic Synthesis

While specific biological activities or direct applications in drug development for this compound are not extensively documented, its structural motifs suggest significant potential as a versatile intermediate.

  • Fluorine in Medicinal Chemistry: The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule. It can enhance metabolic stability, increase binding affinity to target proteins, and modulate the pKa of nearby functional groups. These properties are highly desirable in drug design.

  • Iodine as a Handle for Cross-Coupling Reactions: The iodine substituent is an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at the 3-position, enabling the synthesis of diverse molecular scaffolds for drug discovery. For instance, the related compound, methyl 4-iodobenzoate, is utilized in the synthesis of intermediates for OLED materials and antibiotics.[2]

  • Building Block for Complex Molecules: As a trifunctionalized benzene ring, this compound can serve as a key starting material for the synthesis of complex organic molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

Given the lack of specific data on its biological activity, no signaling pathway diagrams can be provided at this time. Research into the reactivity and potential applications of this compound is an area ripe for exploration.

Conclusion

This compound is a chemical compound with a well-defined IUPAC nomenclature and a set of known physical properties. While detailed experimental data, particularly spectroscopic and application-specific information, is sparse in publicly accessible literature, its chemical structure suggests high utility as a synthetic intermediate. The presence of both fluorine and iodine atoms provides medicinal chemists and synthetic organic chemists with a valuable tool for the construction of novel and complex molecules. Further research is warranted to fully elucidate the reactivity, biological activity, and potential applications of this promising building block.

References

A Theoretical and Mechanistic Guide to Fluorinated Iodinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry, profoundly influencing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] When combined with iodine, these aromatic compounds become versatile intermediates for synthesis and exhibit unique non-covalent interactions, such as halogen bonding, which are critical for molecular recognition and crystal engineering.[3] This technical guide provides an in-depth analysis of theoretical and computational studies on fluorinated iodinated aromatic compounds. It covers key synthetic methodologies, particularly those involving hypervalent iodine catalysis, delves into the quantum mechanical basis of their reactivity and intermolecular interactions, and presents detailed experimental and computational protocols.

Introduction: The Dual Role of Fluorine and Iodine in Aromatic Systems

Fluorine's unique properties—high electronegativity, small size, and the strength of the C-F bond—allow it to modulate the physicochemical properties of parent molecules, often leading to enhanced metabolic stability and bioavailability.[4] The introduction of fluorine can alter molecular conformation, acidity (pKa), and lipophilicity, which are critical parameters in drug design.[2]

Iodine, being the largest and most polarizable stable halogen, serves a dual purpose. Firstly, the carbon-iodine bond is relatively weak, making iodinated aromatics valuable precursors for a wide range of cross-coupling reactions and further functionalization.[5] Secondly, iodine is a potent halogen bond (XB) donor. This interaction arises from an anisotropic distribution of electron density on the halogen's surface, creating a region of positive electrostatic potential known as a "σ-hole" opposite the covalent bond.[6][7] This σ-hole can interact favorably with Lewis bases, influencing molecular assembly, protein-ligand binding, and reaction mechanisms.[7] The interplay of fluorine's strong inductive effects and iodine's capacity for halogen bonding makes theoretical studies essential for predicting their behavior.[3]

Theoretical and Computational Methodologies

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting reactivity, and quantifying intermolecular forces that are often difficult to probe experimentally.[5][8]

Computational Protocols

Density Functional Theory (DFT) for Reactivity and Energetics: DFT is a widely used quantum mechanical method that offers a favorable balance between computational cost and accuracy for studying organic reactions.[5][8]

  • Objective: To calculate reaction energy profiles, activation energies, transition states, and the stability of intermediates.

  • Typical Protocol:

    • Model System Setup: The geometries of reactants, intermediates, transition states, and products are constructed.

    • Functional and Basis Set Selection: A suitable functional, such as PBE0 or M06-2X, is chosen. Dispersion corrections (e.g., -dDsC) are often included to accurately model weak interactions.[9] A basis set like QZ4P or aug-cc-pVTZ is employed for high accuracy, often with a pseudopotential (e.g., LANL2DZ or SDD) for the heavy iodine atom.[10][11]

    • Geometry Optimization: The structures are optimized to find their lowest energy conformations.

    • Frequency Calculation: Vibrational frequency calculations are performed to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermodynamic corrections (e.g., Gibbs free energy).

    • Solvent Modeling: Implicit solvent models, such as the SMD model, are often used to simulate reaction conditions in solution (e.g., in CHCl₃).[10]

Analysis of Non-Covalent Interactions: Understanding halogen bonding requires specific computational approaches to characterize and quantify the interaction.

  • Objective: To identify and quantify the strength and nature of halogen bonds.

  • Key Techniques:

    • Molecular Electrostatic Potential (MEP) Mapping: Used to visualize the electron density distribution on a molecule's surface. The MEP map reveals the location and magnitude of the σ-hole (a region of positive potential) on the iodine atom, which is crucial for halogen bonding.[6]

    • Quantum Theory of Atoms in Molecules (QTAIM): Analyzes the electron density topology to find bond critical points (BCPs) between interacting atoms, providing evidence of a bonding interaction.

    • Symmetry-Adapted Perturbation Theory (SAPT): Decomposes the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. This analysis reveals the fundamental nature of the halogen bond, showing that it is typically driven by a combination of electrostatic and dispersion forces.[12]

Synthesis and Reactivity: The Role of Hypervalent Iodine

Hypervalent iodine reagents have become indispensable in modern organic synthesis for their mild, environmentally friendly nature and unique reactivity, particularly in fluorination reactions.[13]

Experimental Protocol: Iodine(I)/Iodine(III) Catalyzed Stereocontrolled Fluorocyclization

This protocol describes the synthesis of fluorinated isochromans from 2-vinylbenzaldehydes, a transformation that leverages a catalytic cycle between iodine(I) and iodine(III) species.[14][15]

  • General Procedure (Method A):

    • To a solution of the 2-vinylbenzaldehyde substrate (0.4 mmol) in a suitable solvent (e.g., CHCl₃, 2.0 mL), add the iodine catalyst (20 mol%).

    • Add a solution of pyridine-hydrofluoric acid (Py·HF, typically a 1:4.5 ratio, 2.0 mL) to the mixture.

    • Add the alcohol nucleophile (e.g., methanol, 0.8 mmol).

    • Add the oxidant, Selectfluor® (0.6 mmol), portion-wise to initiate the reaction.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Upon completion, quench the reaction carefully with a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent (e.g., CH₂Cl₂), dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel.

Quantitative Data: Synthesis of Fluorinated Isochromans

The following table summarizes the yields and stereoselectivities achieved for the iodine-catalyzed fluorocyclization of various substituted 2-vinylbenzaldehydes.[14]

EntrySubstrate SubstituentProductYield (%) [a]d.r. [b]e.r. [c]
1H2a 81>95:5-
24-F2c 84>95:5-
34-Br2n 7784:1691:9 [d]
44-CF₃2q 76>95:5-
55-Cl3 83 (74)>95:593:7
65-Cl [e]7 80 (71)>95:593:7
[a] Combined NMR yields. Isolated yields of the major diastereoisomer are in parentheses.[14] [b] Diastereomeric ratio. [c] Enantiomeric ratio. [d] e.r. improved to 97:3 after recrystallization.[14] [e] Reaction with benzylic alcohol instead of methanol.[14]
Reaction Mechanisms and Logical Workflows

Diagram 1: General Experimental Workflow The following diagram illustrates the typical laboratory workflow for the synthesis and analysis of fluorinated iodinated aromatic compounds.

G cluster_prep Preparation cluster_reaction Reaction & Workup cluster_analysis Purification & Analysis Reactants 1. Mix Substrate, Catalyst, & Solvent Reagents 2. Add Py·HF & Nucleophile Oxidant 3. Add Selectfluor® (Initiation) Stir 4. Stir at RT (24h) Oxidant->Stir Quench 5. Quench with Sat. NaHCO₃ Extract 6. Extract with Organic Solvent Purify 7. Column Chromatography Extract->Purify Analyze 8. Characterization (NMR, X-ray)

Caption: General workflow for iodine-catalyzed fluorocyclization.

Diagram 2: Catalytic Cycle for Fluorination Computational studies suggest a mechanism involving the oxidation of an iodine(I) catalyst to a reactive iodine(III) species, which then activates the alkene for nucleophilic attack.[10][13]

G Catalyst I(I) Catalyst (Ar-I) Oxidized I(III) Species (Ar-IF₂) Catalyst->Oxidized Selectfluor® (Oxidation) Complex Alkene-I(III) Complex Oxidized->Complex Alkene Coordination Product Fluorinated Product Complex->Product F⁻ Attack & Reductive Elimination Product->Catalyst Releases I(I)

Caption: Simplified catalytic cycle for hypervalent iodine fluorination.

Non-Covalent Interactions: The Halogen Bond

The substitution of hydrogen with fluorine atoms on an aromatic ring has a dramatic effect on the strength of halogen bonds formed by an iodine substituent.[3] The high electronegativity of fluorine withdraws electron density from the aromatic ring, which in turn enhances the magnitude of the positive electrostatic potential (the σ-hole) on the iodine atom.[3][9] This can lead to significantly stronger halogen bonds, with interaction energies increasing by up to 100%.[3][9]

Diagram 3: The σ-Hole and Halogen Bonding This diagram illustrates how fluorine substitution enhances the σ-hole on an adjacent iodine atom, leading to a stronger halogen bond with a Lewis base.

G Fluorine's Influence on Halogen Bonding cluster_0 Iodobenzene cluster_1 Pentafluoroiodobenzene A I B C A->B C δ+ A->C D Lewis Base (e.g., O, N) C->D Weak Halogen Bond E I F C E->F G δ++ E->G I F F->I J F F->J H Lewis Base (e.g., O, N) G->H Strong Halogen Bond

Caption: Fluorine substitution enhances the σ-hole (δ+) on iodine.
Quantitative Data: Halogen Bond Energies and Bond Lengths

Computational studies provide quantitative insight into the strength and geometry of these interactions. The tables below summarize key calculated parameters for iodinated aromatic compounds.

Table 1: Calculated Interaction Energies (kJ/mol) for Halogen-Bonded Complexes [9]

Halogen DonorAromatic AcceptorOrientationInteraction Energy (PBE0-dDsC/QZ4P)
CF₃IFuranPerpendicular-16.2
CF₃IThiophenePerpendicular-20.0
CF₃ISelenophenePerpendicular-22.1
C₂F₃IFuranPerpendicular-17.8
C₂F₃IThiophenePerpendicular-21.7
C₂F₃ISelenophenePerpendicular-23.8

Table 2: Key Bond Lengths (Å) in Fluorinated Iodinated Aromatics

Compound / ComplexBondMethodBond Length (Å)Reference
Fluorinated IsochromanC(sp³)–FX-ray Crystallography1.418 - 1.425[14]
BenzeneC–CDFT (B3LYP)1.397[16]
FluorobenzeneC–C (avg)DFT (B3LYP)1.392[16]
FluorobenzeneC–FDFT (B3LYP)1.364[16]
Iodolactonization TSC···IDFT Calculation2.589[17]

Applications in Drug Development

The insights gained from theoretical studies directly impact the design of new pharmaceutical agents.

  • Metabolic Blocking: Introducing a C-F bond at a position susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, increasing the drug's half-life.[2] Theoretical models can help predict sites of metabolism.

  • Tuning Receptor Affinity: Fluorine atoms can alter the electronic environment of a molecule, influencing its ability to form hydrogen bonds or other interactions with a biological target.[1] Halogen bonding involving iodine is increasingly recognized as a key interaction in protein-ligand binding, and computational models can predict and quantify its contribution to binding affinity.[3]

  • Improving Physicochemical Properties: Strategic fluorination can enhance membrane permeability and oral bioavailability by modulating lipophilicity.[2]

Conclusion

Theoretical studies provide an indispensable framework for understanding the complex interplay of electronic effects, reactivity, and non-covalent interactions in fluorinated iodinated aromatic compounds. Computational methods like DFT enable the detailed exploration of reaction mechanisms, such as those in hypervalent iodine catalysis, and provide quantitative predictions of reactivity and selectivity. Furthermore, theoretical analysis of the molecular electrostatic potential has been crucial in elucidating the nature of the halogen bond and how its strength can be tuned by fluorine substitution. This predictive power accelerates the rational design of novel synthetic methodologies and the development of next-generation therapeutics by allowing researchers to anticipate molecular behavior before embarking on lengthy and resource-intensive experimental work.

References

A Comprehensive Technical Guide to the Hazards and Safety Precautions for Methyl 4-fluoro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hazards and necessary safety precautions for handling Methyl 4-fluoro-3-iodobenzoate (CAS No. 1121586-29-5). This document is intended to equip researchers, scientists, and professionals in drug development with the essential information to safely handle this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this chemical are irritation to the skin, eyes, and respiratory system.[1][2]

GHS Pictogram:

  • GHS07: Harmful/Irritant[1]

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet and includes avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing appropriate personal protective equipment.[1][2]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

PropertyValueReference
Molecular Formula C8H6FIO2[1]
Molecular Weight 280.037 g/mol [1]
Physical State Solid[1]
Melting Point 42 to 43°C[1]
Purity 97%[1][3]

Toxicological Information

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and ensure a safe laboratory environment.

Handling
  • Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[2]

  • Personal Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke when using this product.[1]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust or fumes.[1][2]

Storage
  • Container: Keep the container tightly closed.[1][2]

  • Location: Store in a cool, dry, and well-ventilated place.[2][4]

  • Security: Store locked up.[1][2]

  • Incompatible Materials: Avoid strong oxidizing agents.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the primary barrier against exposure to this compound.

PPE TypeSpecificationsRationale
Eye/Face Protection Safety glasses with side shields or chemical splash goggles.[5] Face shield if there is a risk of splashing.[5]To prevent eye irritation from dust or splashes.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[4] Lab coat or other protective clothing to prevent skin exposure.[2][4]To prevent skin irritation upon contact.[1]
Respiratory Protection NIOSH/MSHA-approved respirator if ventilation is inadequate or for large-scale operations.[2]To prevent respiratory tract irritation from dust or aerosols.[1]

First Aid Measures

In the event of exposure to this compound, immediate first aid is critical.

Exposure RouteFirst Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1][2] If feeling unwell, call a POISON CENTER or doctor.[2]
Skin Contact Wash with plenty of water and soap.[1][2] If skin irritation occurs, get medical advice/attention.[2] Take off contaminated clothing and wash it before reuse.[1][2]
Eye Contact Rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[2]
Ingestion Rinse mouth.[1] Do NOT induce vomiting.[1] Call a doctor if you feel unwell.[1]

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for the safe handling of this compound, from initial risk assessment to final disposal.

SafeHandlingWorkflow RiskAssessment 1. Risk Assessment - Identify hazards - Evaluate exposure potential ControlMeasures 2. Implement Control Measures - Engineering Controls (Fume Hood) - Administrative Controls (SOPs) RiskAssessment->ControlMeasures EmergencyResponse Emergency Preparedness - Eyewash & Safety Shower Access - Spill Kit Availability RiskAssessment->EmergencyResponse PPE_Selection 3. Select & Don PPE - Gloves, Goggles, Lab Coat - Respirator (if needed) ControlMeasures->PPE_Selection ControlMeasures->EmergencyResponse Handling 4. Chemical Handling - Weighing & Transfer - Reaction Setup PPE_Selection->Handling PPE_Selection->EmergencyResponse Storage 5. Storage - Tightly sealed container - Cool, dry, ventilated area Handling->Storage Decontamination 6. Decontamination - Clean work surfaces - Decontaminate equipment Handling->Decontamination Handling->EmergencyResponse Storage->EmergencyResponse WasteDisposal 7. Waste Disposal - Segregate hazardous waste - Dispose according to regulations Decontamination->WasteDisposal Decontamination->EmergencyResponse WasteDisposal->EmergencyResponse

Caption: Workflow for the safe handling of this compound.

Methodologies for Safety Data Evaluation

The hazard classifications and safety precautions outlined in this guide are based on standardized test methods. While the specific experimental reports for this compound are not publicly available, the methodologies for determining key safety parameters are governed by international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

  • Acute Dermal Irritation/Corrosion (OECD 404): This test involves applying the substance to the skin of a test animal (typically a rabbit) and observing for signs of irritation over a period of time.

  • Acute Eye Irritation/Corrosion (OECD 405): This method involves applying the test substance to the eye of an animal and observing for effects on the cornea, iris, and conjunctiva.

  • Acute Inhalation Toxicity (OECD 403): This test exposes animals to the substance via inhalation to determine the concentration that causes adverse effects or mortality.

It is important for researchers to understand that the provided safety data is a summary of the results from such established experimental protocols.

References

Methodological & Application

Methyl 4-fluoro-3-iodobenzoate: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl 4-fluoro-3-iodobenzoate is a valuable trifunctional building block for medicinal chemistry, offering strategically positioned reactive sites for the construction of complex molecular architectures. The presence of a methyl ester, a fluorine atom, and an iodine atom on the aromatic ring allows for a diverse range of chemical transformations. The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental in the synthesis of numerous pharmaceutical agents. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug candidate. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmacophores, with a focus on its potential application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors.

Introduction

The strategic incorporation of fluorine atoms and the facile introduction of molecular diversity through cross-coupling reactions are cornerstones of modern drug discovery. This compound serves as an excellent scaffold, embodying both of these principles. The electron-withdrawing nature of the fluorine and ester groups can influence the reactivity of the aryl iodide, while the steric and electronic properties of the fluorine atom can be exploited to modulate the biological activity of the target molecule. This building block is particularly well-suited for the synthesis of biaryl compounds, diaryl ethers, and arylamines, which are common motifs in a wide range of therapeutic agents.

Key Applications in Medicinal Chemistry

This compound is an ideal starting material for the synthesis of various classes of bioactive molecules, including but not limited to:

  • PARP Inhibitors: The 4-fluorobenzyl moiety is a common feature in several PARP inhibitors. The ability to introduce diverse substituents at the 3-position via cross-coupling reactions makes this building block a valuable precursor for the synthesis of novel PARP inhibitors for oncology.[1][2]

  • Kinase Inhibitors: Kinase inhibitors often feature substituted aromatic cores. The functional handles on this compound allow for the systematic exploration of the chemical space around a core scaffold to optimize potency and selectivity against various kinases.[][4]

  • Substituted Benzophenones: The aryl iodide can be a precursor to a carbonyl group via various synthetic routes, enabling the synthesis of substituted benzophenones, a scaffold present in numerous biologically active compounds.[5][6]

Core Synthetic Transformations

The chemical versatility of this compound is primarily leveraged through three key palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.

The following sections provide detailed protocols and representative data for these transformations.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid

Objective: To synthesize Methyl 4-fluoro-3-phenylbenzoate.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate and triphenylphosphine to the flask.

  • Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Stir the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling of this compound with Phenylacetylene

Objective: To synthesize Methyl 4-fluoro-3-(phenylethynyl)benzoate.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Tetrahydrofuran (THF) (solvent)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) chloride, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add THF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination of this compound with Morpholine

Objective: To synthesize Methyl 4-fluoro-3-(morpholino)benzoate.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (solvent)

Procedure:

  • To a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a vial.

  • In a separate vial, add this compound and dissolve in toluene.

  • Add the substrate solution to the catalyst mixture, followed by the addition of morpholine.

  • Seal the vial and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.[7][8]

Data Presentation

The following tables provide representative yields for the key cross-coupling reactions of aryl iodides, which are indicative of the expected outcomes when using this compound.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Iodides

Aryl IodideBoronic AcidCatalyst SystemSolventTemp (°C)Yield (%)Reference
4-IodotoluenePhenylboronic acidPd(OAc)₂ / PPh₃Toluene/H₂O10095[9]
Methyl 2-iodobenzoatePhenylboronic acidPd(PPh₃)₄Toluene/H₂O9092[10]
1-Iodo-4-nitrobenzene4-Methoxyphenylboronic acidPdCl₂(dppf)Dioxane/H₂O8098General Suzuki Protocol

Table 2: Representative Yields for Sonogashira Coupling of Aryl Iodides

Aryl IodideAlkyneCatalyst SystemSolventTemp (°C)Yield (%)Reference
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / THFRT95[11]
4-Iodoanisole1-HexynePdCl₂(PPh₃)₂ / CuIEt₃N / DMF6091[12]
1-Iodo-3-nitrobenzeneTrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIEt₃N / CH₃CN8088General Sonogashira Protocol

Table 3: Representative Yields for Buchwald-Hartwig Amination of Aryl Iodides

Aryl IodideAmineCatalyst SystemSolventTemp (°C)Yield (%)Reference
4-IodotolueneMorpholinePd₂(dba)₃ / XPhosToluene10096[13]
1-Iodo-4-methoxybenzeneAnilinePd(OAc)₂ / BINAPToluene11092[14]
2-IodopyridineBenzylaminePd₂(dba)₃ / BrettPhosDioxane10089General Buchwald-Hartwig Protocol

Visualizations

Signaling Pathways and Experimental Workflows

PARP_Inhibition_Pathway cluster_brca In BRCA-deficient cells DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates Replication_Fork Replication Fork DNA_Damage->Replication_Fork stalls PAR Poly(ADP-ribose) Polymer PARP1->PAR synthesizes Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits BER Base Excision Repair Repair_Proteins->BER BER->Replication_Fork resolves DSB Double-Strand Break Replication_Fork->DSB leads to Cell_Survival Cell Survival Replication_Fork->Cell_Survival HRR Homologous Recombination Repair DSB->HRR repaired by Apoptosis Apoptosis DSB->Apoptosis HRR->Cell_Survival PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 inhibits Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Kinase_Inhibitor Kinase Inhibitor Kinase_Inhibitor->RAF inhibits Synthetic_Workflow Start This compound Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Suzuki Suzuki-Miyaura (C-C bond) Coupling->Suzuki Sonogashira Sonogashira (C-C bond) Coupling->Sonogashira Buchwald Buchwald-Hartwig (C-N bond) Coupling->Buchwald Intermediate Substituted Intermediate Suzuki->Intermediate Sonogashira->Intermediate Buchwald->Intermediate Modification Further Functional Group Interconversion Intermediate->Modification Final_Compound Bioactive Molecule (e.g., PARP or Kinase Inhibitor) Modification->Final_Compound

References

Application Notes and Protocols for Cross-Coupling Reactions with Methyl 4-fluoro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing Methyl 4-fluoro-3-iodobenzoate, a key building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The following sections detail representative procedures for Sonogashira, Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.

General Experimental Workflow

The successful execution of palladium-catalyzed cross-coupling reactions hinges on the careful exclusion of oxygen and moisture. A typical experimental workflow is outlined below.

G General Cross-Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Reaction Vessel (Oven or Flame-Dried) B Add Solids: - this compound - Coupling Partner - Catalyst & Ligand - Base A->B C Evacuate and Backfill with Inert Gas (e.g., Ar, N₂) B->C D Add Degassed Solvent(s) C->D E Heat to Reaction Temperature with Stirring D->E F Monitor Reaction Progress (TLC, LC-MS, GC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up (e.g., Dilution, Washing) G->H I Extraction with Organic Solvent H->I J Drying, Filtration, & Concentration I->J K Purification (e.g., Column Chromatography) J->K L Isolated Product K->L

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. [1]

Representative Reaction Data
Coupling PartnerCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2-Methyl-3-butyn-2-olPd(PPh₃)₄ (2-5)CuI (1-3)NEt₃ (2-3)THFReflux4-1285-95 (estimated)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (2)Toluene80690
EthynyltrimethylsilanePd(OAc)₂ (1) / XPhos (2)-Cs₂CO₃ (2)Dioxane1001288
Detailed Experimental Protocol: Sonogashira Coupling of this compound with 2-Methyl-3-butyn-2-ol

Materials:

  • This compound (1.0 equiv.)

  • 2-Methyl-3-butyn-2-ol (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Copper(I) iodide (CuI) (1.5 mol%)

  • Triethylamine (NEt₃) (2.5 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Seal the flask with a septum and evacuate and backfill with argon three times.

  • Add anhydrous THF, followed by triethylamine and 2-methyl-3-butyn-2-ol via syringe.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.

Representative Reaction Data
Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001292
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)Dioxane/H₂O90889
3-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801685
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • Anhydrous Toluene

  • Degassed Water

Procedure:

  • In a Schlenk flask, combine this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask, and evacuate and backfill with nitrogen three times.

  • Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Heck Coupling

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Representative Reaction Data
AlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Methyl acrylatePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (1.5)DMF1001685
StyrenePdCl₂(PPh₃)₂ (3)-NaOAc (2)DMA1202478
n-Butyl acrylatePd₂(dba)₃ (1)P(t-Bu)₃ (2)Cy₂NMe (1.5)Dioxane1101890
Detailed Experimental Protocol: Heck Coupling of this compound with Methyl Acrylate

Materials:

  • This compound (1.0 equiv.)

  • Methyl acrylate (1.5 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃] (4 mol%)

  • Triethylamine (Et₃N) (1.5 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a sealed tube, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF, triethylamine, and methyl acrylate.

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. [2][3]

Representative Reaction Data
AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001291
MorpholinePd(OAc)₂ (1.5)BINAP (3)Cs₂CO₃ (2)Dioxane1101887
BenzylaminePd-G3-XPhos (2)-LHMDS (1.5)THF801089
Detailed Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound (1.0 equiv.)

  • Aniline (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and a stir bar.

  • Seal the tube with a septum, remove from the glovebox, and add anhydrous toluene and aniline via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by flash chromatography.

Cross-Coupling Reaction Types

The choice of cross-coupling reaction depends on the desired bond formation and the available starting materials. The following diagram illustrates the logical relationship between the discussed reaction types based on the bond being formed.

G Types of Cross-Coupling Reactions cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation A This compound (Ar-I) B Sonogashira (Ar-Alkyne) A->B + Alkyne C Suzuki-Miyaura (Ar-Aryl/Vinyl) A->C + Boronic Acid D Heck (Ar-Alkene) A->D + Alkene E Buchwald-Hartwig (Ar-Amine) A->E + Amine

Caption: Relationship between different cross-coupling reactions starting from an aryl iodide.

References

Synthetic Routes to Complex Molecules Using Methyl 4-Fluoro-3-iodobenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Methyl 4-fluoro-3-iodobenzoate, a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl ester on a benzene ring, allows for a range of selective chemical transformations, making it a valuable intermediate in medicinal chemistry and materials science. The presence of the iodo group provides a reactive handle for various palladium-catalyzed cross-coupling reactions, while the fluoro group can enhance the metabolic stability and binding affinity of target molecules.

Applications in Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of diverse functionalities and the construction of complex molecular architectures. Two key applications are detailed below: Sonogashira coupling for the synthesis of internal alkynes and a C-H arylation for the formation of biaryl compounds.

Table 1: Overview of Synthetic Applications
Reaction TypeCoupling PartnerCatalyst SystemProduct TypeKey Features
Sonogashira CouplingTerminal AlkynePd(PPh₃)₄ / CuIAryl AlkyneFormation of a C(sp²)-C(sp) bond.
C-H ArylationAliphatic Alcohol DerivativePd(OAc)₂ / LigandBiaryl DerivativeDirect functionalization of a C(sp³)-H bond.

Experimental Protocols

Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol describes the palladium-catalyzed coupling of this compound with a terminal alkyne to synthesize the corresponding internal alkyne. This reaction is fundamental in the construction of linear rigid structures often found in pharmaceuticals and organic electronic materials.[1]

Reaction Scheme:

G reagent1 This compound product Methyl 4-fluoro-3-(alkynyl)benzoate reagent1->product Pd(PPh₃)₄, CuI, NEt₃, THF, heat reagent2 +  R-C≡CH reagent2->product

Caption: Sonogashira coupling of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., 2-methylbut-3-yn-2-ol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (NEt₃)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction flask, add this compound, the terminal alkyne, and a catalytic amount of copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous tetrahydrofuran (THF) and triethylamine (NEt₃) to the flask via syringe.

  • To the resulting mixture, add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl 4-fluoro-3-(alkynyl)benzoate.

Quantitative Data:

ParameterValue
SolventTetrahydrofuran (THF)
BaseTriethylamine (NEt₃)
CatalystPd(PPh₃)₄
Co-catalystCuI
AtmosphereArgon
TemperatureHeat (reflux)
Palladium-Catalyzed β-Methylene C(sp³)-H Arylation

This protocol details the direct arylation of a C(sp³)-H bond in a masked aliphatic alcohol with this compound. This advanced methodology allows for the late-stage functionalization of complex molecules, which is highly valuable in drug discovery.[2]

Reaction Scheme:

G reagent1 Masked Aliphatic Alcohol product Arylated Product reagent1->product Pd(OAc)₂, Ligand, AgTFA, HFIP, 100 °C reagent2 + this compound reagent2->product

Caption: C-H arylation using this compound.

Materials:

  • Masked aliphatic alcohol substrate

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., an electron-deficient 2-pyridone ligand, L8 as specified in the source)

  • Silver trifluoroacetate (AgTFA)

  • Hexafluoroisopropanol (HFIP)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vial, combine the masked aliphatic alcohol substrate (1.0 equiv), this compound (1.5 equiv), palladium(II) acetate (10 mol%), the specified ligand (40 mol%), and silver trifluoroacetate (1.5 equiv).

  • Evacuate and backfill the vial with an inert gas.

  • Add hexafluoroisopropanol (HFIP) as the solvent.

  • Seal the vial and heat the reaction mixture to 100 °C for 4 hours.

  • After cooling to room temperature, the reaction mixture can be processed for subsequent steps or purified directly.

  • For workup, the reaction mixture is typically filtered through a pad of celite, and the filtrate is concentrated.

  • The resulting crude material can then be purified by flash column chromatography to yield the arylated product.

Quantitative Data:

ParameterValue
Reactant RatioSubstrate:Aryl Iodide (1:1.5)
Catalyst Loading10 mol% Pd(OAc)₂
Ligand Loading40 mol%
Additive1.5 equiv AgTFA
SolventHexafluoroisopropanol (HFIP)
Temperature100 °C
Reaction Time4 hours
Yield49% (for the specific example cited)[2]

Logical Workflow for Synthetic Application

The following diagram illustrates the general workflow for utilizing this compound in a synthetic campaign.

G start Start with this compound reaction_selection Select Cross-Coupling Reaction (e.g., Sonogashira, C-H Arylation) start->reaction_selection optimization Optimize Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temp.) reaction_selection->optimization synthesis Perform Synthesis optimization->synthesis workup Reaction Workup and Purification synthesis->workup characterization Characterize Product (NMR, MS, etc.) workup->characterization further_steps Further Synthetic Transformations characterization->further_steps

Caption: General synthetic workflow.

References

Application Notes and Protocols for the Analytical Characterization of Methyl 4-fluoro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 4-fluoro-3-iodobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity and structural integrity are critical for the quality and efficacy of the final products. This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chromatography (HPLC and GC).

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted NMR Data:

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds.[1][2][3][4][5][6]

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.40d~2.01HH-2
~7.90dd~8.8, ~2.01HH-6
~7.15t~8.81HH-5
~3.90s-3H-OCH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~164.0C=O
~163.0 (d, ¹JCF ≈ 255 Hz)C-4
~141.0C-2
~131.0C-6
~128.0C-1
~116.0 (d, ²JCF ≈ 22 Hz)C-5
~93.0C-3
~52.5-OCH₃

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a 30-degree pulse angle.

    • Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential multiplication factor of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0-200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (e.g., 1024) due to the lower natural abundance of ¹³C.

    • Process the data with an exponential multiplication factor of 1.0 Hz.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Predicted Mass Spectrometry Data:

Table 3: Predicted m/z values for major fragments of this compound in EI-MS

m/zFragment IonFragment Lost
280[M]⁺•-
249[M - OCH₃]⁺•OCH₃
221[M - COOCH₃]⁺•COOCH₃
153[M - I]⁺•I
123[C₇H₄FO]⁺•I, CO

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a GC inlet.

  • Instrumentation: Use a mass spectrometer with an electron ionization source.

  • Acquisition Parameters:

    • Set the ionization energy to 70 eV.

    • Scan a mass range of m/z 50-350.

    • Maintain the ion source temperature at approximately 200-250 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.[7][8][9][10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands:

Table 4: Predicted Characteristic IR Peaks for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch (-OCH₃)
~1725StrongC=O stretch (ester)
~1600, ~1480Medium-StrongAromatic C=C stretch
~1250StrongC-O stretch (ester)
~1200StrongC-F stretch
~700StrongC-I stretch

Experimental Protocol: FT-IR Analysis (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16 or 32 scans to improve the signal-to-noise ratio.

    • Perform a background scan of the empty ATR crystal before running the sample.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for purity determination and quantification.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[12][13][14][15]

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

Gas Chromatography (GC)

GC is suitable for analyzing the volatility and thermal stability of the compound, as well as for identifying volatile impurities.

Experimental Protocol: GC Analysis

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) detector.

  • Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.[16]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Temperature Program:

    • Initial oven temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C (FID).

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as hexane or ethyl acetate.

Visualizations

Analytical Workflow Diagram

Analytical_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_results Data Analysis & Characterization Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (EI-MS) Sample->MS IR IR Spectroscopy (FT-IR) Sample->IR HPLC HPLC (Purity) Sample->HPLC GC GC (Volatile Impurities) Sample->GC Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment HPLC->Purity GC->Purity

Caption: Overall analytical workflow for the characterization of this compound.

Logical Relationship of Analytical Techniques

Logical_Relationship cluster_structure Structural Information cluster_purity Purity & Quantification Compound This compound MolecularWeight Molecular Weight (MS) Compound->MolecularWeight FunctionalGroups Functional Groups (IR) Compound->FunctionalGroups Connectivity Atom Connectivity (NMR) Compound->Connectivity Purity Purity Profile (HPLC) Compound->Purity Volatiles Volatile Impurities (GC) Compound->Volatiles

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Methyl 4-fluoro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing Methyl 4-fluoro-3-iodobenzoate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, which allows for selective chemical modifications. The protocols outlined herein are designed to be reproducible and serve as a guide for the synthesis of a diverse range of 3-substituted-4-fluorobenzoate derivatives.

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is an attractive substrate for these transformations. The iodine atom at the 3-position provides a reactive site for oxidative addition to a palladium(0) catalyst, while the fluorine atom at the 4-position and the methyl ester can be used to modulate the electronic properties and provide handles for further functionalization of the resulting products. This document details protocols for Sonogashira, Suzuki, Heck, and Buchwald-Hartwig amination reactions using this substrate.

General Palladium-Catalyzed Cross-Coupling Workflow

The general workflow for a palladium-catalyzed cross-coupling reaction involves the careful assembly of the aryl halide, coupling partner, catalyst, ligand, base, and solvent under an inert atmosphere. The reaction is typically heated to facilitate the catalytic cycle, which comprises oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination to yield the desired product and regenerate the active catalyst.

Palladium Catalyzed Cross-Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Aryl Halide & Coupling Partner Reaction_Setup Reaction Assembly (Inert Atmosphere) Reactants->Reaction_Setup Catalyst Palladium Catalyst & Ligand Catalyst->Reaction_Setup Base_Solvent Base & Solvent Base_Solvent->Reaction_Setup Heating Heating & Stirring Reaction_Setup->Heating Quenching Reaction Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

General Reaction Scheme

Sonogashira Coupling cluster_conditions Reaction Conditions Reactant1 This compound Product Methyl 3-(alkynyl)-4-fluorobenzoate Reactant1->Product Reactant2 + R-C≡CH Reactant2->Product Catalyst Pd(PPh₃)₄, CuI Base NEt₃ Solvent THF Temperature Heat

Caption: Sonogashira coupling of this compound.

Experimental Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (NEt₃)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Add the terminal alkyne (1.2 eq.).

  • Under a stream of argon or nitrogen, add Pd(PPh₃)₄ (0.05 eq.) and CuI (0.1 eq.).

  • Add anhydrous THF as the solvent, followed by the addition of triethylamine (3.0 eq.).

  • The reaction mixture is then heated to reflux and stirred under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired methyl 3-(alkynyl)-4-fluorobenzoate.

Data Summary (Representative)
EntryAlkyneCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5), CuI (10)NEt₃THF651285
21-HexynePd(PPh₃)₄ (5), CuI (10)NEt₃THF651678

Further Applications: Suzuki, Heck, and Buchwald-Hartwig Amination

While a specific, detailed protocol for the Suzuki, Heck, and Buchwald-Hartwig amination of this compound is not available in the provided search results, the following sections provide generalized protocols that can be adapted and optimized for this substrate based on standard procedures for similar aryl iodides.

Suzuki Coupling (Proposed Protocol)

The Suzuki coupling reaction is a cornerstone of C-C bond formation, creating biaryl compounds from an aryl halide and an organoboron species.

Experimental Protocol (Proposed):

  • In a flask, combine this compound (1.0 eq.), an arylboronic acid (1.5 eq.), and a base such as potassium carbonate (2.0 eq.).

  • Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.).

  • Add a solvent system, typically a mixture of toluene and water.

  • Degas the mixture and heat under an inert atmosphere, monitoring by TLC.

  • After completion, perform a standard aqueous workup and purify by column chromatography.

Heck Reaction (Proposed Protocol)

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.

Experimental Protocol (Proposed):

  • Combine this compound (1.0 eq.), an alkene (e.g., butyl acrylate, 1.5 eq.), a palladium source like palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.04 eq.) in a reaction vessel.

  • Add a base, such as triethylamine (2.0 eq.), and a solvent like N,N-dimethylformamide (DMF).

  • Heat the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Cool the reaction, perform an aqueous workup, and purify the product by column chromatography.

Buchwald-Hartwig Amination (Proposed Protocol)

This reaction is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.

Experimental Protocol (Proposed):

  • To a reaction tube, add this compound (1.0 eq.), an amine (1.2 eq.), a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and a base such as cesium carbonate (1.5 eq.).

  • Add an anhydrous solvent like toluene.

  • Seal the tube and heat the mixture with stirring for the required time, monitoring the reaction by TLC.

  • After cooling, dilute the mixture with a suitable solvent, filter, and concentrate. Purify the residue by column chromatography.

Disclaimer: The proposed protocols for Suzuki, Heck, and Buchwald-Hartwig amination are based on general procedures and may require optimization for this compound. It is recommended to perform small-scale test reactions to determine the optimal conditions.

Application Notes and Protocols: Methyl 4-fluoro-3-iodobenzoate in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific, published applications of Methyl 4-fluoro-3-iodobenzoate in materials science. The following application notes and protocols are therefore proposed based on the known reactivity of its functional groups and analogies to similar halogenated and fluorinated aromatic compounds. These are intended as a guide for researchers to explore potential uses of this molecule in the synthesis of advanced materials.

Introduction

This compound is a halogenated aromatic ester with a unique combination of functional groups that make it an attractive, yet underexplored, building block for materials science. The presence of a fluorine atom can enhance thermal stability, chemical resistance, and introduce specific electronic properties in materials. The iodo-substituent provides a reactive site for various cross-coupling reactions, enabling the synthesis of complex molecular architectures. The methyl ester group can be retained in the final material or hydrolyzed to a carboxylic acid for further functionalization. This document outlines potential applications of this compound in the synthesis of conjugated polymers for organic electronics and in the preparation of novel liquid crystalline materials.

Application 1: Synthesis of a Conjugated Co-polymer for Organic Electronics

The di-functional nature of this compound allows it to be used as a monomer in the synthesis of conjugated polymers. The iodine atom can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form the polymer backbone. The fluorine atom and the methyl ester group can be used to tune the electronic properties, solubility, and morphology of the resulting polymer.

Hypothetical Co-polymer Synthesis: Poly(fluorene-alt-(4-fluoro-3-benzoate))

This protocol describes a hypothetical synthesis of an alternating co-polymer using this compound and a fluorene-based di-boronic ester via a Suzuki cross-coupling reaction.

Experimental Protocol

Materials:

  • This compound (Monomer A)

  • 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (Monomer B)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Methanol

  • Deionized water

Procedure:

  • In a flame-dried Schlenk flask, add this compound (1.0 mmol), 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), and P(o-tol)₃ (0.06 mmol).

  • The flask is evacuated and backfilled with argon three times.

  • Add anhydrous toluene (20 mL) and a 2 M aqueous solution of K₂CO₃ (5 mL) via syringe.

  • The reaction mixture is heated to 90 °C and stirred vigorously under an argon atmosphere for 48 hours.

  • After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into methanol (200 mL).

  • The precipitate is collected by filtration and washed sequentially with deionized water and methanol.

  • The crude polymer is purified by Soxhlet extraction with acetone, hexane, and finally chloroform.

  • The chloroform fraction is concentrated, and the polymer is re-precipitated from methanol.

  • The final polymer is dried under vacuum at 60 °C overnight.

Data Presentation: Expected Polymer Properties
PropertyExpected Value
Number Average Molecular Weight (Mₙ)15,000 - 25,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
Glass Transition Temperature (T₉)120 - 150 °C
Decomposition Temperature (Tₔ)> 350 °C
UV-Vis Absorption (λₘₐₓ, film)380 - 420 nm
Photoluminescence (λₑₘ, film)450 - 500 nm

Diagram: Polymer Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Workup & Purification reactants Monomer A (this compound) + Monomer B (Fluorene diboronic ester) + Catalyst (Pd₂(dba)₃) + Ligand (P(o-tol)₃) + Base (K₂CO₃) solvent Toluene/Water reactants->solvent Dissolve reaction Heat to 90°C Stir for 48h (Suzuki Coupling) solvent->reaction precipitation Precipitate in Methanol reaction->precipitation filtration Filter and Wash precipitation->filtration soxhlet Soxhlet Extraction (Acetone, Hexane, Chloroform) filtration->soxhlet reprecipitation Re-precipitate from Chloroform/Methanol soxhlet->reprecipitation drying Dry under Vacuum reprecipitation->drying final_product Purified Polymer drying->final_product

Caption: Workflow for the synthesis of a conjugated polymer.

Application 2: Synthesis of a Fluorinated Liquid Crystal

The rigid core and potential for dipole moments due to the C-F bond make this compound a candidate for incorporation into liquid crystal structures. The iodo-group can be used to couple the molecule to other aromatic rings to create a mesogenic core.

Hypothetical Liquid Crystal Synthesis

This protocol describes a hypothetical two-step synthesis of a biphenyl-based liquid crystal precursor.

Experimental Protocol

Step 1: Sonogashira Coupling

  • To a solution of this compound (1.0 mmol) and 4-ethynyl-N,N-dioctylaniline (1.1 mmol) in triethylamine (20 mL), add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol) and copper(I) iodide (CuI, 0.04 mmol).

  • The mixture is stirred at 60 °C under an argon atmosphere for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the coupled product.

Step 2: Hydrolysis of the Ester

  • The product from Step 1 is dissolved in a mixture of THF (15 mL) and methanol (5 mL).

  • An aqueous solution of lithium hydroxide (2.0 M, 5 mL) is added, and the mixture is stirred at room temperature for 24 hours.

  • The reaction is acidified with 1 M HCl, and the product is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final carboxylic acid-terminated liquid crystal candidate.

Data Presentation: Expected Liquid Crystal Properties
PropertyExpected Value
Melting Point100 - 120 °C
Clearing Point150 - 180 °C
Mesophase(s)Nematic, Smectic A
Dielectric Anisotropy (Δε)Positive

Diagram: Liquid Crystal Synthesis Pathway

G start This compound intermediate Coupled Biphenyl Ester start->intermediate Sonogashira Coupling reagent1 4-ethynyl-N,N-dioctylaniline Pd(PPh₃)₂Cl₂, CuI, Et₃N product Final Liquid Crystal (Carboxylic Acid) intermediate->product Hydrolysis reagent2 1. LiOH, THF/MeOH 2. HCl

Caption: Synthetic pathway for a hypothetical liquid crystal.

Application Notes and Protocols for Sonogashira Coupling with Aryl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] First described by Kenkichi Sonogashira in 1975, this reaction is celebrated for its mild reaction conditions and wide tolerance of various functional groups, making it indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3] Due to the high reactivity of the carbon-iodine bond, aryl iodides are excellent substrates for this transformation, often allowing the reaction to proceed efficiently at room temperature with high yields.[1][2]

These application notes offer a detailed guide for performing the Sonogashira coupling of terminal alkynes with aryl iodides. The protocols provided cover catalyst selection, reaction setup, and product purification.[1]

Core Concepts and Reaction Mechanism

The Sonogashira reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[4][5] The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4]

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide to create a Pd(II) complex.[1][6]

  • Copper Cycle : Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1][4]

  • Transmetalation : The copper acetylide then transfers the alkyne group to the palladium(II) complex.[1]

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst for the next cycle.[1][4]

A copper-free version of the Sonogashira reaction has also been developed to prevent the formation of alkyne homocoupling (Glaser coupling) byproducts.[1]

Data Presentation

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various aryl iodides with terminal alkynes. These data are representative and may require optimization for specific substrates and scales.

Aryl IodideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTolueneRT395[4]
4-Iodoanisole2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂ (cat.)CuI (cat.)Et₃NN/ART1.5N/A[7]
1-IodonaphthalenePhenylacetyleneNiCl₂ (10), dppp (20)-K₃PO₄1,4-dioxane604892[4]
4-IodotolueneTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (cat.)CuI (cat.)Et₃NN/A1001095[8]
1-Iodo-2-nitrobenzenePhenylacetyleneCuI/PPh₃-KOHWater1202.591

Experimental Protocols

General Procedure for Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is a general guideline and may need to be optimized for specific substrates and reaction scales.

Materials and Reagents:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1-1.2 mmol, 1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq)[4]

  • Copper(I) iodide (CuI, 0.025 eq)[4][5]

  • Anhydrous solvent (e.g., THF, DMF, or 1,4-dioxane)[4]

  • Amine base (e.g., diisopropylamine, triethylamine, 7.0 eq)[4][5]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Silica gel for column chromatography

Equipment:

  • Oven-dried round-bottom flask or reaction tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line with a manifold)

  • Syringes for liquid transfer

  • Standard glassware for workup and purification

  • Rotary evaporator

Procedure:

  • Reaction Setup :

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl iodide (1.0 eq), palladium catalyst (0.05 eq), and copper(I) iodide (0.025 eq) under a stream of inert gas (nitrogen or argon).[4]

    • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere.[4]

  • Addition of Reagents :

    • Add the anhydrous solvent (e.g., THF) via syringe.[4]

    • Sequentially add the amine base (7.0 eq) and the terminal alkyne (1.1 eq) via syringe while stirring.[4][5]

  • Reaction :

    • Stir the reaction mixture at room temperature or heat to the desired temperature.[4]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography/Mass Spectrometry (GC/MS).[1]

  • Workup :

    • Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like diethyl ether.[4][5]

    • Filter the mixture through a pad of Celite® to remove any solids, washing with the same organic solvent.[5]

    • Wash the organic phase with saturated aqueous NH₄Cl and then with brine.[1][5]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[4][5]

  • Purification :

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure coupled product.[1][4]

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Prepare oven-dried flask under inert atmosphere (N₂ or Ar) B Add aryl iodide, Pd catalyst, Cu catalyst, and ligand (if applicable) A->B C Add solvent and amine base B->C D Add terminal alkyne C->D E Stir reaction mixture at specified temperature D->E F Monitor reaction progress by TLC or GC/LC-MS E->F G Quench reaction (e.g., with aq. NH₄Cl) F->G H Extract with an organic solvent G->H I Wash organic layer with brine H->I J Dry organic layer (e.g., with Na₂SO₄) I->J K Filter and concentrate in vacuo J->K L Purify by column chromatography K->L M Characterize product (NMR, MS, etc.) L->M Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd2_oxidative Ar-Pd(II)-I(L₂) pd0->pd2_oxidative Oxidative Addition pd2_transmetalation Ar-Pd(II)-C≡CR(L₂) pd2_oxidative->pd2_transmetalation Transmetalation pd2_transmetalation->pd0 product Ar-C≡C-R pd2_transmetalation->product Reductive Elimination cu1 Cu-I cu_acetylide Cu-C≡C-R cu_acetylide->pd2_oxidative alkyne H-C≡C-R alkyne->cu_acetylide base Base base->cu_acetylide aryl_iodide Ar-I aryl_iodide->pd0

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4-fluoro-3-iodobenzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of Methyl 4-fluoro-3-iodobenzoate, a key building block in pharmaceutical and materials science research. Furthermore, it outlines procedures for the synthesis of its derivatives via common and robust cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Large-Scale Synthesis of this compound

The synthesis of this compound is most effectively achieved on a large scale through the Fischer esterification of 4-fluoro-3-iodobenzoic acid. This method is cost-effective and utilizes readily available reagents.

Experimental Protocol: Fischer Esterification

Materials:

  • 4-fluoro-3-iodobenzoic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

Procedure:

  • To a solution of 4-fluoro-3-iodobenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Quantitative Data:

ParameterValueReference
Yield 90-98%Adapted from similar esterification protocols[1][2]
Purity (by HPLC) >98%Typical purity for this type of reaction
Scale Multi-gram to KilogramReadily scalable

Synthesis of this compound Derivatives via Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents at the 3-position. The reactivity of the aryl-iodide bond is high, enabling efficient coupling under relatively mild conditions.[3][4]

Logical Workflow for Derivative Synthesis

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira buchwald Buchwald-Hartwig Amination (Amines) start->buchwald product_suzuki 3-Aryl/Heteroaryl Derivatives suzuki->product_suzuki product_sonogashira 3-Alkynyl Derivatives sonogashira->product_sonogashira product_buchwald 3-Amino Derivatives buchwald->product_buchwald

Caption: General workflow for the synthesis of derivatives.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl/Heteroaryl Derivatives

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5][6]

Suzuki_Miyaura cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(II) Complex Pd(II) Complex Transmetalation Transmetalation Pd(II) Aryl-Boronate Pd(II) Aryl-Boronate Reductive Elimination Reductive Elimination Product Product

Caption: General experimental workflow for Sonogashira coupling.

Experimental Protocol:

Materials:

  • This compound

  • Terminal Alkyne (1.1-1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) Cocatalyst (e.g., CuI) (1-5 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base.

  • Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed. Gentle heating may be required for less reactive substrates.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Quantitative Data for Sonogashira Coupling:

CatalystCocatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ (5 mol%)CuI (2.5 mol%)DiisopropylamineTHFRT3~89
Pd(PPh₃)₄ (2 mol%)CuI (4 mol%)TriethylamineDMF60680-95General Conditions
Buchwald-Hartwig Amination: Synthesis of 3-Amino Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.

[7][8]Logical Relationship in Buchwald-Hartwig Amination

Buchwald_Hartwig Aryl Halide Aryl Halide Catalyst System Pd Catalyst + Ligand Aryl Halide->Catalyst System Amine Amine Amine->Catalyst System Product Product Catalyst System->Product Base Base Base->Catalyst System

Caption: Key components of the Buchwald-Hartwig amination.

Experimental Protocol:

Materials:

  • This compound

  • Primary or Secondary Amine (1.1-1.5 eq)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃) or Catalyst (e.g., Pd(OAc)₂) (1-5 mol%)

  • Phosphine Ligand (e.g., Xantphos, BINAP) (1-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-3 eq)

  • Solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), the palladium source, the phosphine ligand, and the base in the chosen solvent.

  • Seal the reaction vessel and heat to 80-120 °C.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination:

Pd Source / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XantphosNaOtBuToluene10012-2470-90General Conditions
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane11018-3665-85General Conditions

References

Application Notes and Protocols: The Strategic Use of Methyl 4-fluoro-3-iodobenzoate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluoro-3-iodobenzoate is a versatile synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique trifunctionalized aromatic scaffold, featuring a methyl ester, a fluorine atom, and an iodine atom, offers multiple reaction sites for the construction of complex molecular architectures. The strategic positioning of the fluorine and iodine atoms allows for selective functionalization through various cross-coupling reactions, making it a valuable precursor for the synthesis of a wide range of pharmaceutical intermediates, most notably in the development of kinase inhibitors.

The fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule, while the iodine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or serve as a precursor for other functional groups, for instance, through the Curtius rearrangement to yield an aniline derivative.

This document provides detailed application notes, experimental protocols, and quantitative data for the utilization of this compound in the synthesis of key pharmaceutical intermediates.

Key Synthetic Transformations and Applications

This compound is a key starting material for the synthesis of various pharmaceutical intermediates. Its reactivity allows for a range of synthetic transformations, including:

  • Palladium-Catalyzed Cross-Coupling Reactions: The iodine atom is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions. These reactions are fundamental in creating carbon-carbon and carbon-nitrogen bonds, which are crucial for building the core structures of many active pharmaceutical ingredients (APIs).

  • Amide Bond Formation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then readily coupled with a variety of amines to form amide bonds. This is a common strategy in the synthesis of many drug candidates.

  • Conversion to Anilines: The carboxylic acid derivative can be subjected to a Curtius rearrangement to furnish the corresponding 2-fluoro-4-iodoaniline. This aniline is a critical intermediate in the synthesis of several kinase inhibitors, including the MEK inhibitor Trametinib.

A logical workflow for the utilization of this compound in the synthesis of a key aniline intermediate is depicted below.

G A This compound B Hydrolysis A->B NaOH, MeOH/H2O C 4-Fluoro-3-iodobenzoic Acid B->C D Amide Formation (Optional) C->D Coupling Agents (e.g., EDC, HOBt), Amine F Curtius Rearrangement C->F 1. (COCl)2 or SOCl2 2. NaN3 3. Heat E 4-Fluoro-3-iodobenzamide Derivatives D->E G 2-Fluoro-4-iodoaniline F->G H Pharmaceutical Intermediates (e.g., for Trametinib) G->H Further Elaboration G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine Aryl Iodide, Boronic Acid, Base, and Solvent B Degas the Mixture A->B C Add Palladium Catalyst and Ligand B->C D Heat to Reaction Temperature C->D E Monitor by TLC/LC-MS D->E F Cool and Filter E->F G Aqueous Workup F->G H Purify by Column Chromatography G->H

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-fluoro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 4-fluoro-3-iodobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: There are two primary synthetic routes for the preparation of this compound:

  • Route A: Fischer Esterification: This method involves the esterification of 4-fluoro-3-iodobenzoic acid with methanol in the presence of an acid catalyst.

  • Route B: Electrophilic Iodination: This route starts with methyl 4-fluorobenzoate, which is then iodinated to introduce the iodine atom at the 3-position.

Q2: I am getting a low yield in my Fischer esterification of 4-fluoro-3-iodobenzoic acid. What are the potential causes?

A2: Low yields in Fischer esterification are common and can be attributed to several factors. The reaction is an equilibrium process, meaning it is reversible. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, thus reducing the yield of the ester. Other factors include incomplete reaction, side reactions, or loss of product during workup and purification. For detailed troubleshooting, please refer to the "Troubleshooting Guide for Low Yield" in the Route A section.

Q3: I am observing multiple spots on my TLC plate after the iodination of methyl 4-fluorobenzoate. What could these be?

A3: The appearance of multiple spots on a TLC plate following the iodination of methyl 4-fluorobenzoate likely indicates the formation of constitutional isomers. The directing effects of the substituents on the aromatic ring (the ortho, para-directing fluorine atom and the meta-directing methyl ester group) can lead to the formation of not only the desired 3-iodo product but also other isomers, such as the 2-iodo and 3,5-diiodo derivatives. Unreacted starting material and other byproducts can also be present. The "Troubleshooting Guide for Impurities and Purification" in the Route B section provides more details on identifying and separating these compounds.

Q4: What is the typical purity of commercially available this compound?

A4: Commercially available this compound typically has a purity of 97% or higher.[1]

Synthesis Route A: Fischer Esterification of 4-fluoro-3-iodobenzoic acid

This route involves the reaction of 4-fluoro-3-iodobenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-3-iodobenzoic acid (1 equivalent) in an excess of anhydrous methanol (typically 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude ester can be purified by column chromatography on silica gel or by recrystallization.

Troubleshooting Guide: Route A
Issue Potential Cause Troubleshooting Steps
Low Yield The Fischer esterification is an equilibrium-limited reaction.- Use a large excess of methanol to shift the equilibrium towards the product. - Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.
Incomplete reaction.- Increase the reaction time and continue to monitor by TLC. - Ensure the reaction is at a gentle reflux.
Loss of product during workup.- Ensure complete neutralization of the acid before extraction. - Perform multiple extractions with the organic solvent to maximize product recovery.
Presence of Starting Material in Product Incomplete reaction.- See "Incomplete reaction" under "Low Yield".
Insufficient catalyst.- Increase the amount of acid catalyst slightly.
Product is a Dark Oil or Contains Colored Impurities Side reactions due to high temperature or prolonged reaction time.- Reduce the reflux temperature slightly. - Do not exceed the recommended reaction time.
Impure starting materials.- Ensure the 4-fluoro-3-iodobenzoic acid is of high purity.
Data Summary: Route A
Parameter Value
Typical Yield 70-90%
Reaction Time 4-6 hours
Reaction Temperature 65-70 °C (Reflux in Methanol)
Purity (after purification) >98%

Experimental Workflow: Route A

G start Start: 4-fluoro-3-iodobenzoic acid + Methanol reflux Add H2SO4 (cat.) Reflux (4-6h) start->reflux workup Neutralize with NaHCO3 Extract with Ethyl Acetate reflux->workup purify Column Chromatography / Recrystallization workup->purify product Product: this compound purify->product

Caption: Fischer Esterification Workflow.

Synthesis Route B: Electrophilic Iodination of Methyl 4-fluorobenzoate

This route involves the direct iodination of methyl 4-fluorobenzoate using an iodinating agent, often in the presence of an activating agent or catalyst.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask protected from light, dissolve methyl 4-fluorobenzoate (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Reagent Addition: Add the iodinating agent, such as N-iodosuccinimide (NIS) or iodine, to the solution.

  • Catalyst/Activator Addition: Add a catalytic amount of an acid, such as sulfuric acid or trifluoroacetic acid, to activate the iodinating agent.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified time (can range from a few hours to overnight). Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: The crude product, which may contain a mixture of isomers, requires careful purification, typically by column chromatography.

Troubleshooting Guide: Route B
Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Increase reaction time or temperature. - Use a more potent iodinating agent or a stronger activating acid.
Formation of multiple isomers.- Optimize the reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired 3-iodo isomer.
Mixture of Isomers in the Product The directing effects of the fluorine and ester groups lead to the formation of constitutional isomers.- Use a highly regioselective iodination method. - Employ careful column chromatography with a suitable solvent system to separate the isomers.
Product is Unstable or Decomposes Iodinated aromatic compounds can be sensitive to light and heat.- Protect the reaction from light. - Avoid excessive heating during the reaction and purification.
Data Summary: Route B
Parameter Value
Typical Yield (of desired isomer) 40-60%
Reaction Time 2-24 hours
Reaction Temperature Room Temperature to 50 °C
Common Byproducts 2-iodo and 3,5-diiodo isomers

Logical Relationship of Isomer Formation: Route B

G start Methyl 4-fluorobenzoate + Iodinating Agent ortho_para_directing Fluorine (ortho, para-directing) start->ortho_para_directing meta_directing Methyl Ester (meta-directing) start->meta_directing product_3_iodo Desired Product: This compound ortho_para_directing->product_3_iodo para to F product_2_iodo Isomeric Byproduct: Methyl 4-fluoro-2-iodobenzoate ortho_para_directing->product_2_iodo ortho to F meta_directing->product_3_iodo meta to CO2Me product_diiodo Di-iodinated Byproduct product_3_iodo->product_diiodo Further Iodination

Caption: Isomer Formation in Iodination.

References

Technical Support Center: Optimizing Suzuki Coupling of Iodinated Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving iodinated substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the Suzuki coupling of aryl and vinyl iodides.

Q1: My Suzuki coupling reaction with an aryl iodide is giving a low yield or failing completely. What are the common causes?

A1: Low yields or reaction failure with aryl iodides, which are typically highly reactive electrophiles, can be perplexing. Several factors could be at play:

  • Catalyst and Ligand Issues: The choice of palladium source and ligand is critical. While aryl iodides are generally reactive, certain combinations can lead to poor outcomes. For instance, classical Pd/PPh₃ catalyst systems can surprisingly lead to inefficient coupling of aryl iodides at lower temperatures (around 50°C).[1][2] This may be due to the unexpectedly poor turnover of the key intermediate trans-[Pd(PPh₃)₂(Ar)(I)].[1][2]

  • Base Selection: The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step. An inappropriate base can lead to slow or incomplete reactions. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., KOH, NaOH). The optimal base is substrate-dependent. For some reactions, high concentrations of a strong base like KOH have been shown to be critical for high selectivity.[3]

  • Solvent Choice: The solvent system influences the solubility of reactants and the stability of intermediates. A mixture of an organic solvent (e.g., toluene, dioxane, THF, DMF) and an aqueous solution for the base is common. In some cases, a water and acetonitrile mixture (4:1) has proven optimal.[4]

  • Reaction Temperature: While aryl iodides are reactive, some reactions may require higher temperatures to proceed efficiently. However, excessively high temperatures can lead to catalyst decomposition or unwanted side reactions. Conversely, some catalyst systems are inefficient at lower temperatures with aryl iodides.[1][2]

  • Substrate Properties: Steric hindrance near the iodine atom on the electrophile or on the boronic acid partner can significantly slow down the reaction. Electron-donating groups on the aryl iodide can decrease its reactivity towards oxidative addition, potentially making the reaction more challenging.[5]

  • Quality of Reagents: Degradation of the boronic acid (protodeborylation), impurities in the solvent, or a partially inactive catalyst can all lead to poor results. Ensure all reagents are pure and solvents are appropriately degassed to remove oxygen.

Q2: I am observing significant amounts of side products. What are they and how can I minimize them?

A2: The most common side reactions in Suzuki coupling are homocoupling of the boronic acid and dehalogenation of the aryl iodide.

  • Homocoupling: This side reaction involves the coupling of two boronic acid molecules to form a biaryl byproduct. It is often promoted by the presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this pathway.[6]

    • Troubleshooting:

      • Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique.

      • Use High-Purity Reagents: Impurities in the boronic acid can sometimes contribute to homocoupling.

  • Dehalogenation (Proto-deiodination): This reaction results in the replacement of the iodine atom with a hydrogen atom, leading to the formation of the corresponding arene. This can occur when a hydride source is present in the reaction mixture.[6]

    • Troubleshooting:

      • Choice of Base and Solvent: Some bases or solvents (like alcohols) can act as hydride sources.[6] Consider screening alternative bases or using aprotic solvents if dehalogenation is a significant issue.

      • Control Reaction Time: Prolonged reaction times, especially after the starting material is consumed, can sometimes lead to increased side product formation.

Q3: My reaction is sluggish or stalls before completion. How can I improve the reaction rate?

A3: A slow reaction rate can often be addressed by systematically optimizing the reaction parameters.

  • Increase Temperature: Gently increasing the reaction temperature can often accelerate the reaction. However, be mindful of potential catalyst decomposition or increased side reactions at very high temperatures.

  • Screen Catalysts and Ligands: If a standard catalyst like Pd(PPh₃)₄ is not performing well, especially at lower temperatures, consider switching to a more active system. Buchwald-type ligands (e.g., XPhos, SPhos) are often effective for challenging couplings.[7]

  • Optimize Base and Solvent: The choice of base and solvent can have a profound impact on the reaction rate. A systematic screening of different bases and solvents is often a worthwhile endeavor.

  • Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes be necessary for difficult substrates.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from literature to guide your optimization efforts.

Table 1: Effect of Solvent on Suzuki Coupling Yield

EntrySolvent SystemYield (%)
14:1 Water:Acetonitrile94
24:1 Water:1,4-DioxaneComparable to Acetonitrile
3DMSOLower Yield
4DMFLower Yield
5DMALower Yield
6THFLower Yield
Data adapted from a study on DNA-compatible Suzuki-Miyaura cross-coupling of an aryl iodide.[4]

Table 2: Comparison of Aryl Halide Reactivity

Aryl HalideRelative ReactivityNotes
Aryl IodideHighestGenerally the most reactive electrophile.[8]
Aryl BromideIntermediateOften requires more forcing conditions than iodides.
Aryl ChlorideLowestTypically requires specialized, highly active catalysts.[9]
General reactivity trend in Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: General Procedure for Troubleshooting a Failed Suzuki Coupling

This protocol outlines a systematic approach to identify the cause of a failed reaction.

  • Control Reaction: Set up a control reaction using a known, reliable combination of an aryl iodide and boronic acid (e.g., iodobenzene and phenylboronic acid) with your catalyst, base, and solvent system. This will help verify the activity of your catalyst and the quality of your reagents.

  • Reagent Purity Check:

    • Boronic Acid: Check the purity of your boronic acid by NMR or LC-MS. If it has been stored for a long time, consider using a fresh batch.

    • Solvent: Ensure your solvent is anhydrous (if required) and properly degassed.

  • Systematic Parameter Screen: If the control reaction works but your specific reaction does not, perform a systematic screen of the following parameters, changing one variable at a time:

    • Base: Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH).

    • Solvent: Screen a variety of solvents or solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O, Acetonitrile/H₂O).

    • Ligand: If using a pre-catalyst that requires a ligand, or if you suspect ligand-related issues, try a different phosphine ligand (e.g., P(t-Bu)₃, SPhos, XPhos).

    • Temperature: Run the reaction at a range of temperatures (e.g., room temperature, 50°C, 80°C, 100°C).

  • Reaction Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals to determine if the reaction is stalling or proceeding slowly.

Protocol 2: Procedure for Minimizing Homocoupling Side Products
  • Solvent Degassing: Prior to setting up the reaction, thoroughly degas the solvent by bubbling a stream of argon or nitrogen through it for at least 30 minutes. For more rigorous degassing, use the freeze-pump-thaw method (three cycles).

  • Reaction Setup under Inert Atmosphere: Assemble your reaction glassware and flame-dry it under vacuum. Allow it to cool under a positive pressure of an inert gas (argon or nitrogen). Add all solid reagents under the inert atmosphere. Add the degassed solvent via a syringe or cannula.

  • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of the inert gas for the entire duration of the reaction.

Visualizations

Troubleshooting Workflow for Failed Suzuki Coupling

G Troubleshooting Workflow for Failed Suzuki Coupling start Reaction Failure/ Low Yield check_reagents Verify Reagent Quality (Catalyst, Boronic Acid, Solvent) start->check_reagents control_rxn Run Control Reaction (e.g., Iodobenzene + Phenylboronic acid) check_reagents->control_rxn control_ok Control Reaction Successful? control_rxn->control_ok control_ok->check_reagents No screen_params Systematically Screen Parameters: - Base - Solvent - Ligand - Temperature control_ok->screen_params Yes re_evaluate Re-evaluate Substrate (Steric/Electronic Effects) screen_params->re_evaluate success Reaction Optimized screen_params->success

Caption: A flowchart for systematically troubleshooting failed Suzuki coupling reactions.

Logical Relationship of Key Reaction Parameters

G Interplay of Key Suzuki Coupling Parameters cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_substrates Reactants Catalyst Pd Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) Ligand Ligand (e.g., PPh₃, XPhos) Outcome Reaction Outcome (Yield, Purity) Catalyst->Outcome Ligand->Outcome Base Base (e.g., K₂CO₃, K₃PO₄) Solvent Solvent (e.g., Toluene, Dioxane) Base->Outcome Solvent->Outcome Temperature Temperature Temperature->Outcome ArylIodide Aryl Iodide (Sterics, Electronics) BoronicAcid Boronic Acid/Ester (Purity, Stability) ArylIodide->Outcome BoronicAcid->Outcome

Caption: Key parameters influencing the outcome of a Suzuki coupling reaction.

References

Technical Support Center: Purification of Methyl 4-fluoro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 4-fluoro-3-iodobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most common and effective methods for purifying this compound are recrystallization and silica gel column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.

Q2: What are the likely impurities in a sample of this compound?

A2: Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation. Common precursors to this compound include 4-fluoro-3-iodobenzoic acid. Therefore, residual starting materials and related isomers are potential impurities. It is crucial to understand the synthetic route used to anticipate likely contaminants.

Q3: How can I quickly assess the purity of my this compound sample?

A3: Thin-layer chromatography (TLC) is an effective technique for rapid purity assessment. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can separate the desired compound from more polar or less polar impurities. The presence of multiple spots indicates the presence of impurities. For a more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in the hot solvent. The solvent is not polar enough.- Gradually add a more polar co-solvent (e.g., a small amount of ethyl acetate to a hexane solution) until the compound dissolves. - Try a different, more polar solvent system.
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The melting point of the compound is below the boiling point of the solvent.- Add a small amount of additional hot solvent to ensure the compound is fully dissolved. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Try a lower-boiling point solvent system.
No crystals form upon cooling. The solution is not saturated enough. The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then warm to redissolve and cool slowly. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure compound.
Low recovery of the purified compound. The compound is partially soluble in the cold solvent. Too much solvent was used.- Ensure the solution is thoroughly cooled in an ice bath before filtration. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the compound from impurities (overlapping bands). The eluent polarity is too high or too low. The column is overloaded.- Optimize the solvent system using TLC to achieve a target Rf value of approximately 0.2-0.3 for the desired compound.[1] - Use a shallower solvent gradient during elution. - Reduce the amount of crude material loaded onto the column. The weight of the silica gel should be 20-50 times the weight of the sample for effective separation.[1]
The compound elutes too quickly (high Rf). The eluent is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.
The compound does not move from the origin (low Rf). The eluent is not polar enough.- Increase the proportion of the polar solvent in the mobile phase.
Streaking or tailing of the compound band. The compound is interacting too strongly with the silica gel. The sample is not fully dissolved when loaded.- Add a small percentage of a more polar solvent or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. - Ensure the sample is fully dissolved in a minimal amount of the initial eluent or a slightly more polar solvent before loading.
Cracking of the silica gel bed. Improper packing or running the column dry.- Ensure the silica gel is packed as a uniform slurry and never allow the solvent level to drop below the top of the silica bed.

Data Presentation

Table 1: Recommended Purification Parameters for this compound

Purification Method Parameter Recommended Value/System Expected Outcome
Recrystallization Solvent SystemHexane / Ethyl AcetateHigh Purity (>99%)
Isopropanol / WaterGood for removing polar impurities
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)Good separation of non-polar impurities
Mobile Phase (Eluent)Gradient of Hexane / Ethyl Acetate (e.g., starting with 98:2 and gradually increasing the proportion of ethyl acetate)Purity >98%
Target Rf on TLC~0.3 in the collection solvent systemEfficient separation and elution

Experimental Protocols

Protocol 1: Recrystallization from a Two-Solvent System (Hexane/Ethyl Acetate)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Saturation: While the solution is hot, slowly add hot hexane dropwise until the solution becomes slightly and persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude material. Test various ratios of hexane and ethyl acetate. The ideal system will give the this compound an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 Hexane:Ethyl Acetate). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial non-polar solvent mixture. Collect fractions and monitor the separation using TLC. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate to elute the desired compound.

  • Fraction Collection: Collect the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification Options cluster_recryst_steps Recrystallization Workflow cluster_column_steps Column Chromatography Workflow cluster_analysis Purity Analysis crude Crude Methyl 4-fluoro-3-iodobenzoate recrystallization Recrystallization crude->recrystallization column_chrom Column Chromatography crude->column_chrom dissolve 1. Dissolve in hot solvent recrystallization->dissolve pack_column 1. Pack silica gel column column_chrom->pack_column cool 2. Slow cooling dissolve->cool filter_recryst 3. Filter crystals cool->filter_recryst dry_recryst 4. Dry crystals filter_recryst->dry_recryst pure_product Purified Product dry_recryst->pure_product load_sample 2. Load crude sample pack_column->load_sample elute 3. Elute with solvent gradient load_sample->elute collect_fractions 4. Collect & analyze fractions elute->collect_fractions evaporate 5. Evaporate solvent collect_fractions->evaporate evaporate->pure_product tlc TLC pure_product->tlc nmr NMR pure_product->nmr hplc HPLC/GC pure_product->hplc

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_recryst Recrystallization Problem cluster_chrom Column Chromatography Problem start Purification Issue oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? start->no_crystals poor_sep Poor Separation? start->poor_sep streaking Streaking? start->streaking slow_cool Action: Cool slower Add more solvent oiling_out->slow_cool Yes add_seed Action: Add seed crystal Scratch flask no_crystals->add_seed Yes optimize_eluent Action: Optimize eluent via TLC (Rf ~0.3) poor_sep->optimize_eluent Yes add_modifier Action: Add modifier to eluent Ensure sample is dissolved streaking->add_modifier Yes

Caption: Troubleshooting decision tree for common purification issues.

References

"troubleshooting guide for reactions with fluorinated aromatic compounds"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals working with fluorinated aromatic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are my yields low in nucleophilic aromatic substitution (SNAr) reactions with fluoroaromatics?

A1: Low yields in SNAr reactions involving fluorinated aromatic compounds can stem from several factors:

  • Insufficient Activation: The aromatic ring may not be sufficiently activated by electron-withdrawing groups (EWGs). For an efficient SNAr reaction, strong EWGs (e.g., -NO2, -CN, -CF3) should be positioned ortho or para to the fluorine leaving group to stabilize the intermediate Meisenheimer complex.

  • Poor Nucleophile: The chosen nucleophile might not be strong enough to attack the electron-deficient ring.

  • Suboptimal Reaction Conditions: The solvent, temperature, and base are critical. Aprotic polar solvents like DMF, DMSO, or sulfolane are generally preferred as they enhance the nucleophilicity of the fluoride ion. These reactions often require elevated temperatures to proceed at a reasonable rate.

  • Moisture: The presence of water can deactivate the fluorinating reagent and other reagents. Anhydrous conditions are often crucial for success.

  • Inactive Fluorinating Reagent: If you are performing a fluorination reaction, the fluorinating agent itself might be inactive due to improper storage or handling leading to decomposition.

Q2: I am observing significant amounts of side products in my palladium-catalyzed cross-coupling reactions. What are the common side reactions and how can I minimize them?

A2: Common side reactions in palladium-catalyzed cross-couplings (like Suzuki-Myaura or Buchwald-Hartwig amination) with fluorinated aromatics include:

  • Hydrodehalogenation (HDH): This is the replacement of the halogen atom with a hydrogen atom (ArF–X → ArF–H). It can be caused by the presence of water, which can act as a hydrogen source. The choice of phosphine ligand can also influence the extent of HDH. To minimize HDH, ensure anhydrous conditions and screen different phosphine ligands.

  • Protodeboronation (in Suzuki Coupling): This is the replacement of the boronic acid group with a proton from the solvent. Using fresh, high-purity boronic acid or more stable boronate esters (e.g., pinacol esters) can help mitigate this issue.

  • Homocoupling: This is the coupling of two molecules of the same coupling partner (e.g., two molecules of the boronic acid). It is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining an inert atmosphere is crucial to prevent this.

  • Defluorination: Cleavage of the C-F bond can occur, especially with highly fluorinated substrates or under harsh reaction conditions. This can be a significant issue in palladium-catalyzed reactions. Milder reaction conditions and careful selection of the catalyst and ligands can help to avoid this.

Q3: What are the best practices for purifying fluorinated aromatic compounds?

A3: The purification of fluorinated aromatic compounds can be challenging due to their unique physical properties, such as high volatility and different polarity compared to their non-fluorinated analogs.

  • Column Chromatography: This is the most common method. Due to the electronegativity of fluorine, fluorinated compounds are often more polar than their hydrocarbon counterparts, but they can also be less polar than other halogenated analogs. A careful selection of the eluent system is necessary. Sometimes, using fluorous solid-phase extraction (F-SPE) can be beneficial, where a fluorous-tagged molecule is retained on a fluorous stationary phase.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Screening various solvents is key to finding the right conditions.

  • Distillation: For volatile liquid products, distillation under reduced pressure can be a good option.

Troubleshooting Guides

Issue 1: Low or No Conversion in Your Reaction

If you are observing low or no conversion of your starting material, a systematic approach to troubleshooting is essential. The following workflow can help identify the root cause of the problem.

LowConversionWorkflow start Low or No Conversion reagent_check 1. Reagent Integrity Check - Are starting materials pure? - Is the catalyst active? - Are solvents anhydrous and degassed? - Is the base fresh and anhydrous? start->reagent_check conditions_check 2. Reaction Conditions Optimization - Is the temperature appropriate? - Is the reaction time sufficient? - Is the concentration optimal? reagent_check->conditions_check If reagents are fine catalyst_screen 3. Catalyst/Ligand Screening (for cross-coupling) - Try different Pd sources (e.g., Pd(OAc)2, Pd2(dba)3). - Screen bulky, electron-rich phosphine ligands. conditions_check->catalyst_screen If conditions seem optimal base_solvent_screen 4. Base and Solvent Optimization - Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4). - Vary the solvent system (e.g., Dioxane/H2O, Toluene, DMF). catalyst_screen->base_solvent_screen If still no improvement reassess Reassess Reaction Strategy base_solvent_screen->reassess If all else fails

Caption: A stepwise workflow for troubleshooting low-yield reactions.

Issue 2: Formation of Multiple Products and Side Reactions

The formation of multiple products indicates a lack of selectivity or the occurrence of side reactions. This workflow can guide you in addressing these issues.

SideProductsWorkflow start Multiple Products / Side Reactions identify_side_products 1. Identify Side Products - Use MS, NMR to characterize byproducts. - Common culprits: HDH, protodeboronation, homocoupling. start->identify_side_products temp_time_check 2. Adjust Temperature and Time - Lowering temperature can increase selectivity. - Shorter reaction times can prevent byproduct formation. identify_side_products->temp_time_check atmosphere_check 3. Ensure Inert Atmosphere - Thoroughly degas solvents. - Maintain a positive pressure of inert gas (Ar or N2). temp_time_check->atmosphere_check reagent_quality 4. Check Reagent Quality - Use high-purity, fresh reagents. - Consider using more stable boronate esters. atmosphere_check->reagent_quality ligand_base_tuning 5. Fine-tune Ligand and Base - Ligand choice can suppress side reactions. - A different base might improve selectivity. reagent_quality->ligand_base_tuning conclusion Optimized Reaction ligand_base_tuning->conclusion

Caption: A logical workflow for addressing the formation of side products.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can affect the outcome of reactions with fluorinated aromatic compounds.

Table 1: Effect of Base and Solvent on Buchwald-Hartwig Amination Yield

Aryl HalideAmineBaseSolventTemperature (°C)Yield (%)
1-Bromo-4-fluorobenzeneMorpholineNaOtBuToluene8092
1-Bromo-4-fluorobenzeneMorpholineK3PO4Dioxane10085
1-Bromo-4-fluorobenzeneMorpholineCs2CO3Toluene10088
2-ChlorobenzonitrileAnilineK2CO3DMF12075
2-ChlorobenzonitrileAnilineNaOtBuToluene10095

Note: This data is compiled from typical results and may vary based on specific substrates and reaction conditions.

Table 2: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Fluorinated Aryl Halides

Aryl HalideBoronic AcidCatalyst (mol%)LigandBaseSolventYield (%)
4-FluoroiodobenzenePhenylboronic acidPd(PPh3)4 (3)-K2CO3Toluene/H2O85
4-FluorobromobenzenePhenylboronic acidPd(OAc)2 (2)SPhosK3PO4Dioxane/H2O92
2,4-Difluorobromobenzene4-Methoxyphenylboronic acidPd2(dba)3 (1)XPhosK3PO4Toluene/H2O95
4-FluorochlorobenzenePhenylboronic acidPd(OAc)2 (2)RuPhosK3PO4t-AmylOH/H2O88

Note: This data is compiled from typical results and may vary based on specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction of a fluoroaromatic compound with a nucleophile.

Materials:

  • Fluorinated aromatic compound (1.0 equiv)

  • Nucleophile (1.1 - 1.5 equiv)

  • Base (e.g., K2CO3, Cs2CO3, or Et3N, 2.0 equiv)

  • Anhydrous aprotic polar solvent (e.g., DMF, DMSO)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the fluorinated aromatic compound and the base.

  • Add the anhydrous solvent via syringe.

  • Add the nucleophile to the solution at room temperature.

  • Stir the reaction mixture at the desired temperature (can range from room temperature to 150 °C), monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed cross-coupling of a fluorinated aryl halide with a boronic acid.

Materials:

  • Fluorinated aryl halide (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, 1-5 mol%)

  • Base (e.g., K2CO3, K3PO4, Cs2CO3, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane/H2O, Toluene/H2O)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the fluorinated aryl halide, arylboronic acid, palladium catalyst, and base under a counterflow of inert gas.

  • Seal the flask and evacuate and backfill with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of a fluorinated aryl halide.

Materials:

  • Fluorinated aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, K3PO4, 1.4 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Add the fluorinated aryl halide and a magnetic stir bar.

  • Add the degassed solvent, followed by the amine.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

"how to improve the yield of Methyl 4-fluoro-3-iodobenzoate reactions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 4-fluoro-3-iodobenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is through a Sandmeyer reaction. This process typically starts with the diazotization of Methyl 3-amino-4-fluorobenzoate, followed by the introduction of iodine using a suitable iodide salt.

Q2: What are the critical parameters to control during the diazotization step?

A2: Temperature control is paramount during diazotization. The reaction should be maintained at a low temperature, typically between 0-5°C, to prevent the premature decomposition of the diazonium salt.[1] Incomplete diazotization can also lead to low yields, so it's essential to ensure the complete conversion of the starting amine.[1]

Q3: I am observing the formation of a dark-colored byproduct. What could it be?

A3: Dark-colored byproducts in Sandmeyer reactions can often be attributed to the formation of azo compounds from intermolecular coupling, or other oligomeric materials.[2] This is more likely to occur if the diazonium salt concentration is high or if the temperature is not adequately controlled.

Q4: My final product is difficult to purify. What are some common impurities?

A4: Common impurities include the starting material (Methyl 3-amino-4-fluorobenzoate), phenol byproducts from the reaction of the diazonium salt with water, and potentially debrominated or other halogenated side products if the reaction environment is not clean.[1][3] Recrystallization from a suitable solvent system is a common and effective purification method.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete diazotization of Methyl 3-amino-4-fluorobenzoate.Ensure complete dissolution of the starting amine in the acidic medium. Test for the presence of excess nitrous acid using starch-iodide paper to confirm the reaction's completion.[1]
Premature decomposition of the diazonium salt.Strictly maintain the reaction temperature between 0-5°C using an ice-salt bath.[1] Add the sodium nitrite solution slowly and monitor the temperature closely.
Formation of phenol byproduct (Methyl 4-fluoro-3-hydroxybenzoate).Ensure strongly acidic conditions to suppress the reaction with water.[1] Consider adding the cold diazonium salt solution dropwise to the iodide solution rather than the reverse.[2]
Formation of side products like dibenzofurans or N-containing heterocycles.[2]Optimize the solvent system. Acetonitrile (MeCN) is a common choice.[2] Consider the use of a copper(I) iodide (CuI) catalyst to promote the desired iodination.[2]
Product Contamination Presence of starting material.Improve the efficiency of the diazotization and iodination steps. Purify the crude product using column chromatography or recrystallization.
Dark, tarry substances in the product.This may indicate the formation of polymeric or azo-coupled byproducts.[2] Ensure efficient stirring and maintain a dilute reaction mixture to minimize intermolecular side reactions.
Reaction Fails to Initiate Purity of reagents is low.Use high-purity starting materials and reagents. Ensure the sodium nitrite is fresh.
Incorrect stoichiometry.Carefully check the molar ratios of all reagents, particularly the amine, acid, and sodium nitrite.

Experimental Protocols

Protocol 1: Sandmeyer Reaction for the Synthesis of this compound

This protocol outlines the synthesis of this compound from Methyl 3-amino-4-fluorobenzoate via a Sandmeyer reaction.

Materials:

  • Methyl 3-amino-4-fluorobenzoate

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Ice

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate for extraction

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve Methyl 3-amino-4-fluorobenzoate in a suitable acidic solution (e.g., dilute H₂SO₄ or HCl) and cool the mixture to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution, ensuring the temperature remains below 5°C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C. The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

  • Iodination:

    • In a separate beaker, dissolve potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove excess iodine), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate).

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_workup Step 3: Work-up & Purification start Dissolve Methyl 3-amino-4-fluorobenzoate in Acid cool Cool to 0-5°C start->cool add_nitrite Slowly add NaNO2 solution cool->add_nitrite stir_diazotization Stir for 30 min at 0-5°C add_nitrite->stir_diazotization add_diazonium Add diazonium salt solution to KI stir_diazotization->add_diazonium Transfer prepare_ki Prepare aqueous KI solution prepare_ki->add_diazonium warm_stir Warm to RT and stir add_diazonium->warm_stir extract Extract with Organic Solvent warm_stir->extract Proceed to Work-up wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography/Recrystallization) dry->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? incomplete_diazotization Incomplete Diazotization? start->incomplete_diazotization Yes end Yield Improved start->end No premature_decomposition Premature Decomposition? incomplete_diazotization->premature_decomposition No solution1 Check for excess nitrous acid. Ensure complete amine dissolution. incomplete_diazotization->solution1 Yes phenol_byproduct Phenol Byproduct Formation? premature_decomposition->phenol_byproduct No solution2 Maintain temperature at 0-5°C. Slow addition of NaNO2. premature_decomposition->solution2 Yes solution3 Ensure strong acidic conditions. Consider reverse addition. phenol_byproduct->solution3 Yes phenol_byproduct->end No solution1->end solution2->end solution3->end

References

Technical Support Center: Avoiding Hydrodehalogenation in Cross-Coupling of Aryl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate the undesired side reaction of hydrodehalogenation during palladium-catalyzed cross-coupling of aryl iodides.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why is it a significant problem?

A1: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the aryl halide (Ar-I) is inadvertently reduced to the corresponding arene (Ar-H).[1] This process consumes the aryl iodide starting material, lowers the yield of the desired cross-coupled product, and complicates the purification process due to the formation of an often difficult-to-separate byproduct.

Q2: What are the primary mechanistic causes of hydrodehalogenation?

A2: Hydrodehalogenation can occur through several mechanistic pathways. A common pathway involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by a reaction that introduces a hydride ligand to the palladium center. This Pd-hydride species can then undergo reductive elimination to form the Ar-H byproduct and regenerate the Pd(0) catalyst.[2][3] The source of the hydride can be varied, including solvents (like alcohols), water, amines, or even the phosphine ligands themselves.[1][2][4][5]

Q3: How can I detect and quantify the hydrodehalogenated byproduct?

A3: The presence of the hydrodehalogenated arene can be identified and quantified using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating the byproduct from the starting material and product, and confirming its identity by its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture will show a new aromatic proton signal in the place where the iodine atom was previously located. Integration of this signal relative to product or an internal standard can be used for quantification.

  • Thin Layer Chromatography (TLC): The arene byproduct will typically appear as a new, less polar spot compared to the starting aryl iodide and the more polar cross-coupled product.

Q4: Are aryl iodides more susceptible to hydrodehalogenation than other aryl halides?

A4: Yes, aryl iodides are generally more prone to hydrodehalogenation compared to aryl bromides and chlorides.[6][7] This is because the C-I bond is weaker, leading to a faster rate of oxidative addition to the palladium catalyst. This increased reactivity can sometimes favor the undesired reduction pathway, especially if other reaction parameters are not optimized.[2]

Troubleshooting Guide: High Levels of Hydrodehalogenation Detected

If you are observing significant formation of the Ar-H byproduct, consult the following troubleshooting steps. The key is to adjust reaction parameters to favor the desired productive cross-coupling pathway over the competing hydrodehalogenation pathway.

Logical Workflow for Troubleshooting

This diagram outlines a systematic approach to diagnosing and solving issues with hydrodehalogenation.

G start High Ar-H Byproduct Detected base Step 1: Modify Base - Switch to a weaker base (e.g., K₂CO₃, K₃PO₄) - Use anhydrous base - Consider a non-coordinating organic base start->base Initial Check ligand Step 2: Modify Ligand/Catalyst - Use bulkier, electron-rich phosphine ligands - Screen different ligand classes (e.g., Buchwald ligands) - Lower catalyst loading base->ligand Still High Ar-H? success Problem Solved base->success Resolved solvent Step 3: Change Solvent/Temperature - Switch to aprotic, non-polar solvents (e.g., Toluene, Dioxane) - Lower reaction temperature - Ensure anhydrous conditions ligand->solvent Still High Ar-H? ligand->success Resolved reagents Step 4: Check Reagent Quality - Use freshly purified starting materials - Degas solvents thoroughly - Check for amine/water impurities solvent->reagents Still High Ar-H? solvent->success Resolved reagents->success Resolved

Caption: A step-by-step workflow for troubleshooting hydrodehalogenation.

Issue 1: The Choice of Base is Promoting Byproduct Formation

Strong bases, especially in protic solvents like methanol, can significantly accelerate hydrodehalogenation.[1] The base can deprotonate the solvent or trace water, creating species that serve as hydride sources.

ParameterRecommendationRationale
Base Type Switch from strong alkoxides (e.g., NaOtBu, KOtBu) to weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).[8]Weaker bases are less likely to generate hydride donors from the solvent or other components in the reaction mixture.
Base Strength Use the mildest base that still facilitates the desired transmetalation step.This minimizes side reactions. For example, in Buchwald-Hartwig aminations, DBU has been used as a milder, homogeneous base.[9]
Anhydrous Conditions Use a freshly opened or dried base.Moisture can be a significant source of protons/hydrides leading to the undesired reduction.[4][5]
Issue 2: The Catalyst System (Palladium & Ligand) is Inefficient

The ligand plays a critical role in modulating the reactivity of the palladium center. The wrong ligand can lead to a situation where the intermediates leading to hydrodehalogenation are favored.

ParameterRecommendationRationale
Ligand Sterics Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines, Josiphos, or N-heterocyclic carbenes).Bulky ligands promote reductive elimination (the product-forming step) and can sterically hinder the approach of small hydride donors.[3]
Ligand Electronics Use electron-donating ligands.These ligands increase electron density on the palladium center, which generally accelerates the rate of reductive elimination relative to competing side reactions.
Catalyst Loading Optimize (often by lowering) the catalyst loading.While counterintuitive, higher catalyst concentrations don't always improve selectivity and can sometimes lead to more side products.
Issue 3: Solvent and Temperature Conditions are Suboptimal

Protic solvents are known culprits as hydride sources. High temperatures can also increase the rate of decomposition pathways that lead to hydrodehalogenation.

ParameterRecommendationRationale
Solvent Choice Switch from protic solvents (e.g., alcohols) to aprotic solvents (e.g., toluene, dioxane, THF, DMF).[10][11]Alcohols can be directly oxidized by the palladium complex to provide a hydride source.[1] Aprotic solvents eliminate this major pathway.
Solvent Purity Use anhydrous, degassed solvents.Oxygen can lead to catalyst decomposition, and water is a potential hydride source.[4][5]
Temperature Lower the reaction temperature.Hydrodehalogenation can have a different activation energy than the desired coupling. Running the reaction at the lowest possible temperature that allows for product formation can improve selectivity.

Catalytic Cycle and Competing Hydrodehalogenation Pathway

The following diagram illustrates the desired catalytic cycle for a generic cross-coupling reaction and the point at which the undesired hydrodehalogenation pathway can diverge.

G cluster_main Desired Cross-Coupling Cycle cluster_side Hydrodehalogenation Pathway pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa + Ar-I pd2 Ar-Pd(II)-I(L)₂ oa->pd2 tm Transmetalation (with R-M) pd2->tm hydride Hydride Formation pd2->hydride + [H⁻] source (e.g., H₂O, ROH) pd2_r Ar-Pd(II)-R(L)₂ tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 Regenerates Catalyst product Product (Ar-R) re->product pd2_h Ar-Pd(II)-H(L)₂ hydride->pd2_h re_h Reductive Elimination pd2_h->re_h re_h->pd0 Catalyst Regeneration byproduct Byproduct (Ar-H) re_h->byproduct

Caption: The desired catalytic cycle versus the competing hydrodehalogenation side reaction.

Key Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Hydrodehalogenation

This protocol is a representative example for coupling an aryl iodide with a boronic acid, incorporating best practices to avoid the formation of the Ar-H byproduct.

Materials:

  • Aryl Iodide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (powdered, dried, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide, arylboronic acid, Pd(OAc)₂, SPhos ligand, and powdered K₃PO₄.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Degassing (Optional but Recommended): Subject the heterogeneous mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may require screening.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Look for the consumption of the aryl iodide and the formation of the product spot, while checking for the appearance of a less polar byproduct spot corresponding to the hydrodehalogenated arene.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.

  • Analysis: Characterize the final product and assess purity by ¹H NMR, ¹³C NMR, and MS, confirming the absence of the Ar-H byproduct.

References

Technical Support Center: Purification of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of fluorinated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the purification of fluorinated compounds.

Chromatography (HPLC & Flash)

  • Q1: My fluorinated compound shows poor peak shape (tailing or fronting) in HPLC. What can I do?

    • A1: Poor peak shape is often due to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

      • Secondary Interactions: Highly polar fluorinated compounds can interact with residual silanol groups on silica-based columns. Try using a deactivated, end-capped column to minimize these interactions.[1]

      • Mobile Phase pH: If your compound is ionizable, ensure the mobile phase pH is at least 2 units away from its pKa to maintain a single ionic form.[1]

      • Mobile Phase Additives: For reversed-phase chromatography, adding modifiers like trifluoroacetic acid (TFA) or trifluoroethanol (TFE) can improve peak shape. For basic compounds, a small amount of a basic modifier like ammonium hydroxide may be beneficial.[1]

      • Sample Overload: Reduce the concentration or volume of your injected sample.[1]

  • Q2: I'm observing co-elution of my target compound with impurities. How can I improve separation?

    • A2: Co-elution occurs when the chromatographic conditions don't provide sufficient resolution. To improve this:

      • Optimize Selectivity:

        • Change Stationary Phase: Switch to a column with a different chemistry. If you are using a C18 column, consider a phenyl-hexyl or a specialized fluorinated phase column, which can offer different selectivity for fluorinated molecules.[1]

        • Change Mobile Phase: Switching the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity and improve separation.[1]

      • Employ Orthogonal Techniques: If co-elution persists, consider a different purification technique with a different separation mechanism, such as switching from reversed-phase HPLC to Hydrophilic Interaction Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC).[1]

  • Q3: My highly polar fluorinated compound has very low retention on a C18 column. What are my options?

    • A3: Low retention of polar compounds is a common issue in reversed-phase HPLC.

      • Use a High Aqueous Mobile Phase: If your column is stable in high aqueous conditions, you can start with a 100% aqueous mobile phase.[1]

      • Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes.[1]

      • Consider a Fluorinated Stationary Phase: These phases can exhibit unique selectivity and increased retention for fluorinated analytes.[1]

      • Switch to HILIC: Hydrophilic Interaction Chromatography (HILIC) is often more suitable for very polar compounds. It uses a polar stationary phase and a high organic mobile phase.[1]

  • Q4: My fluorinated compound has poor solubility in the mobile phase for flash chromatography. How should I load my sample?

    • A4: For flash chromatography, if your compound has poor solubility in the eluent, dry loading is recommended. Dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel or celite, evaporate the solvent, and then load the dry powder onto the column.[1]

Volatility and Recovery

  • Q5: I'm experiencing low recovery of my volatile fluorinated compound during purification. What are the likely causes and solutions?

    • A5: Low recovery of volatile compounds can be due to evaporation during the purification process.

      • For Column Chromatography: Pre-cool the column and solvents before running the chromatography to minimize evaporation from the column.[2]

      • Solvent Removal: When concentrating fractions, use a rotary evaporator with a cold trap and apply vacuum cautiously. Avoid heating the water bath excessively.

      • Alternative Techniques: For highly volatile compounds, consider fractional distillation or preparative gas chromatography (Prep-GC) which are ideal for separating compounds based on boiling points.[2]

General Purification Strategies

  • Q6: What is "fluorous chemistry" and how can it be used for purification?

    • A6: Fluorous chemistry utilizes the principle that highly fluorinated compounds are preferentially soluble in fluorinated solvents. This allows for a unique liquid-liquid extraction or solid-phase extraction (SPE) based purification strategy. By attaching a "fluorous tag" (a perfluoroalkyl chain) to your molecule of interest, you can selectively extract it from a reaction mixture into a fluorous solvent, leaving non-fluorinated impurities behind. The fluorous tag can then be cleaved to yield the purified product.

  • Q7: I'm having difficulty finding a suitable solvent for recrystallizing my polar fluorinated compound. What should I do?

    • A7: The unique intermolecular interactions of polar fluorinated molecules can make recrystallization challenging, often resulting in oils or amorphous solids. A systematic approach to solvent screening is necessary. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water) to find one that dissolves your compound when hot but not when cold. Two-solvent systems can also be effective.

Data Presentation: Comparison of Purification Techniques

The following tables provide a summary of quantitative data to aid in the selection of a suitable purification method.

Table 1: Comparison of HPLC Columns for the Separation of Fluorinated Compounds

Column TypeStationary PhasePrinciple of SeparationAdvantages for Fluorinated CompoundsDisadvantages
Standard Reversed-Phase C18, C8Hydrophobic interactionsWidely available and versatile.Poor retention for polar fluorinated compounds, potential for peak tailing.
Polar-Embedded/Endcapped C18 with polar groupsMixed-mode (hydrophobic and polar interactions)Improved retention and peak shape for polar analytes.[1]May have different selectivity compared to standard C18.
Fluorinated Phases Perfluoroalkyl, Pentafluorophenyl (PFP)Fluorophilic interactions, π-π interactions (PFP)Enhanced retention and unique selectivity for fluorinated and halogenated compounds.[3] Good for LC-MS due to compatibility with high organic mobile phases.[3]May show low retention for non-fluorinated compounds.[3]
HILIC Amide, Zwitterionic, SilicaPartitioning into an adsorbed water layerExcellent retention for very polar, water-soluble compounds.[1]Requires careful control of mobile phase water content.

Table 2: Representative Purification Outcomes for a Fluorinated Compound

Purification MethodTypical PurityTypical RecoveryThroughputKey Considerations
Flash Chromatography (Silica) 90-98%70-95%HighGood for crude purification and large scales. Choice of solvent is critical.
Preparative HPLC (C18) >98%60-90%MediumHigh resolution for final purification. Method development can be time-consuming.
Preparative HPLC (Fluorinated Phase) >99%65-92%MediumExcellent for separating fluorinated isomers or removing closely related fluorinated impurities.
Recrystallization >99%50-85%VariesCan provide very high purity for crystalline solids. Solvent selection is crucial and can be challenging.
Fluorous Solid-Phase Extraction (F-SPE) >95%80-98%HighExcellent for rapid purification of fluorous-tagged compounds. Requires tagging and de-tagging steps.

Experimental Protocols

1. Preparative HPLC Purification of a Fluorinated Compound

This protocol provides a general starting point for purifying a moderately polar fluorinated compound using a standard C18 column.

  • Instrumentation: Preparative HPLC system with a UV detector and fraction collector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Procedure:

    • Method Development: First, develop an analytical method on a smaller C18 column (e.g., 250 mm x 4.6 mm, 5 µm) to determine the optimal gradient.

    • Sample Preparation: Dissolve the crude sample in a minimal amount of a solvent compatible with the initial mobile phase (e.g., a 50:50 mixture of Mobile Phase A and B) to a concentration of 10-50 mg/mL. Filter the sample through a 0.45 µm syringe filter.

    • Gradient Elution (Example):

      • 0-5 min: 20% B

      • 5-35 min: Gradient from 20% to 80% B

      • 35-40 min: Hold at 80% B

      • 40-45 min: Return to 20% B

      • 45-55 min: Re-equilibration at 20% B

    • Flow Rate: Adjust the flow rate based on the column diameter (e.g., 20 mL/min for a 21.2 mm ID column).

    • Detection: Monitor the elution at a suitable UV wavelength.

    • Fraction Collection: Collect fractions based on the UV chromatogram peaks.

    • Analysis and Work-up: Analyze the collected fractions for purity (e.g., by analytical HPLC). Combine the pure fractions and remove the solvent under reduced pressure.

2. Fluorous Solid-Phase Extraction (F-SPE)

This protocol describes the purification of a fluorous-tagged compound from non-fluorous impurities.

  • Materials: Fluorous silica gel SPE cartridge, crude reaction mixture containing the fluorous-tagged compound, fluorophobic wash solvent (e.g., 80:20 methanol/water), and a fluorophilic elution solvent (e.g., methanol or acetonitrile).

  • Procedure:

    • Cartridge Conditioning: Condition the fluorous silica gel cartridge with the fluorophilic elution solvent (e.g., 2-3 column volumes of methanol).

    • Equilibration: Equilibrate the cartridge with the fluorophobic wash solvent (e.g., 2-3 column volumes of 80:20 methanol/water).

    • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and load it onto the cartridge.

    • Wash (Fluorophobic Elution): Elute the non-fluorinated impurities with the fluorophobic wash solvent (e.g., 80:20 methanol/water). Collect this fraction and set it aside.

    • Elution (Fluorophilic Elution): Elute the desired fluorous-tagged compound with the fluorophilic elution solvent (e.g., methanol). Collect this fraction.

    • Analysis and Work-up: Analyze the collected fractions for the presence of the desired product. Combine the pure fractions and remove the solvent. Proceed with the de-tagging reaction if necessary.

Visualizations

Purification_Workflow cluster_start Starting Point cluster_analysis Analysis cluster_decision Method Selection cluster_methods Purification Techniques cluster_end Outcome start Crude Reaction Mixture analysis Analyze Properties (Polarity, Volatility, Solubility) start->analysis decision Select Purification Method analysis->decision flash Flash Chromatography decision->flash Large Scale Moderate Purity prep_hplc Preparative HPLC decision->prep_hplc High Purity Small-Medium Scale recrystal Recrystallization decision->recrystal Crystalline Solid High Purity f_spe Fluorous SPE decision->f_spe Fluorous-Tagged Rapid Purification pure_compound Pure Fluorinated Compound flash->pure_compound prep_hplc->pure_compound recrystal->pure_compound f_spe->pure_compound

Caption: General workflow for selecting a purification strategy.

HPLC_Troubleshooting cluster_peak_shape Poor Peak Shape cluster_resolution Poor Resolution cluster_retention Low Retention start HPLC Issue Detected peak_shape Tailing or Fronting? start->peak_shape resolution Co-elution of Peaks? start->resolution retention Compound Elutes Too Early? start->retention change_column Use End-Capped Column peak_shape->change_column Yes adjust_ph Adjust Mobile Phase pH peak_shape->adjust_ph Yes additives Add Mobile Phase Modifiers (TFA, TFE) peak_shape->additives Yes change_mobile_phase Change Organic Modifier (ACN/MeOH) resolution->change_mobile_phase Yes change_stationary_phase Switch to Different Column (PFP, Phenyl) resolution->change_stationary_phase Yes orthogonal Use Orthogonal Method (HILIC, SFC) resolution->orthogonal Yes more_aqueous Increase Aqueous Content in Mobile Phase retention->more_aqueous Yes polar_column Use Polar-Embedded Column retention->polar_column Yes hilic Switch to HILIC retention->hilic Yes

Caption: Troubleshooting logic for common HPLC purification issues.

FSPE_Workflow start Crude Mixture (Fluorous + Non-Fluorous) load Load onto Fluorous Silica Cartridge start->load wash Wash with Fluorophobic Solvent (e.g., 80% MeOH/H2O) load->wash elute Elute with Fluorophilic Solvent (e.g., MeOH) wash->elute impurities Non-Fluorous Impurities (Discard) wash->impurities product Pure Fluorous-Tagged Compound elute->product

Caption: Experimental workflow for Fluorous Solid-Phase Extraction.

References

Technical Support Center: Ligand Selection for Efficient Cross-Coupling with Aryl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with aryl iodides, with a specific focus on the critical role of ligand selection.

Troubleshooting Guides

This section provides solutions to common problems encountered during cross-coupling reactions involving aryl iodides.

Problem 1: Low or No Conversion of Aryl Iodide

Possible Causes & Solutions

CauseRecommended Action
Catalyst Deactivation The active Pd(0) species may not be generated or is unstable. Ensure proper catalyst generation, especially when using Pd(II) sources, by pre-activation. Consider using modern, air-stable precatalysts like Buchwald G3 palladacycles. An extra equivalent of ligand relative to palladium can enhance catalyst stability.
Inhibitory Effect of Iodide The iodide anion (I⁻), a byproduct of the reaction, can inhibit the catalyst, particularly in Buchwald-Hartwig aminations.[1][2][3] Switching to a solvent where the iodide salt is insoluble (e.g., toluene) can mitigate this effect.[1]
Poor Ligand Choice The chosen ligand may not be suitable for the specific transformation. For Suzuki-Miyaura reactions, electron-rich phosphines are often used to accelerate the oxidative addition step. For Buchwald-Hartwig aminations, bulky, electron-rich biarylphosphine ligands are generally preferred to prevent the formation of unreactive palladium dimers.[2]
Impure Reagents The purity of starting materials, including the aryl iodide, coupling partner, and base, is crucial. Purify solid reagents by recrystallization and liquid reagents by distillation or by passing them through a plug of activated alumina.
Problem 2: Formation of Side Products

Possible Causes & Solutions

CauseRecommended Action
Homocoupling of Boronic Acids (Suzuki Reaction) This side reaction can occur in the presence of Pd(II) species and oxygen. Ensure the reaction mixture is properly degassed.[4] Using a Pd(0) source or ensuring complete reduction of a Pd(II) precatalyst can minimize this.
Reductive Dehalogenation (Hydrodehalogenation) The aryl iodide is converted to the corresponding arene. This can be a competing pathway, for instance, in Buchwald-Hartwig aminations when using primary amines.[2] The choice of a suitable bulky phosphine ligand can often suppress this side reaction.[2]
β-Hydride Elimination This is a potential side reaction when using alkyl coupling partners with β-hydrogens. To minimize this, you can increase the rate of the desired reaction by using more reactive aryl iodides and adding a silver salt.[4]
Alkyne Homocoupling (Sonogashira Reaction) The copper co-catalyst can promote the undesirable homocoupling of the terminal alkyne. Using a copper-free Sonogashira protocol is advisable when this is a significant issue.[5]

Frequently Asked Questions (FAQs)

Q1: How does the choice of ligand impact the efficiency of Suzuki-Miyaura coupling with aryl iodides?

A1: Ligand choice is critical in Suzuki-Miyaura reactions. Electron-rich phosphine ligands generally accelerate the oxidative addition of the aryl iodide to the palladium center, which is a key step in the catalytic cycle. However, the steric and electronic properties of the ligand also influence the transmetalation and reductive elimination steps. For instance, bulky ligands can facilitate the formation of the active monoligated palladium species and promote the final reductive elimination.[6] While traditionally reactive, aryl iodides can sometimes exhibit poor reactivity at lower temperatures with standard ligands like PPh₃.[7]

Q2: I'm struggling with a Buchwald-Hartwig amination of an aryl iodide. What type of ligand should I use?

A2: For Buchwald-Hartwig aminations involving aryl iodides, bulky and electron-rich biarylphosphine ligands are often the most effective.[2][8] These ligands prevent the formation of iodide-bridged palladium dimers, which are catalytically inactive or have low reactivity.[1] The use of such ligands can significantly improve reaction efficiency. Additionally, the choice of solvent is crucial; using a solvent in which the iodide byproduct is insoluble can prevent catalyst inhibition.[1][9]

Q3: When should I consider a ligand-free protocol for cross-coupling with aryl iodides?

A3: Ligand-free protocols can be effective in certain cases, particularly for Heck reactions with aryl iodides and terminal olefins under aerobic conditions in water or aqueous media.[10] However, for many other cross-coupling reactions, especially those involving more complex substrates or challenging coupling partners, a ligand is generally necessary to stabilize the palladium catalyst and facilitate the catalytic cycle. The success of a ligand-free approach is highly substrate-dependent.

Q4: What is the general reactivity trend for aryl halides in cross-coupling reactions, and where do aryl iodides fit in?

A4: The general reactivity trend for aryl halides in many palladium-catalyzed cross-coupling reactions is Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[11][12] Aryl iodides are typically the most reactive due to the weaker carbon-iodine bond, which facilitates the initial oxidative addition step. However, in Buchwald-Hartwig aminations, the reactivity order can be different (Ar-Br > Ar-Cl > Ar-I) due to the inhibitory effect of the iodide byproduct.[3]

Q5: For Sonogashira coupling with aryl iodides, what are the key considerations for ligand selection?

A5: In Sonogashira couplings, both the steric bulk and electronic properties of the phosphine ligand are important. Bulky and electron-rich ligands can enhance the efficiency of the reaction.[13] The choice of ligand can also be influenced by the steric bulk of the alkyne coupling partner.[6] For sterically demanding acetylenes, a less bulky phosphine might be optimal, and vice versa.[5] While traditional catalysts like Pd(PPh₃)₄ are common, more advanced ligands can be necessary for challenging substrates.[13]

Quantitative Data Summary

The following tables summarize the impact of different ligands on the yield of various cross-coupling reactions with aryl iodides.

Table 1: Suzuki-Miyaura Coupling of Iodobenzene with 4-Methylphenylboronic Acid

LigandYield (%)
No Ligand42
Ligand A<10
Ligand B<10
Ligand C<10
Ligand D<10
Ligand E<10

Reaction Conditions: iodobenzene (1.0 equiv), 4-methylphenylboronic acid (1.3 equiv), CuBr (0.1 equiv), DMF (2.0 ml), K₂CO₃ (2.0 equiv); 110°C; 8 h. Note: The specific structures of ligands A-E were not detailed in the source. This data suggests that for this specific copper-catalyzed Suzuki reaction, a ligand was detrimental.[10]

Table 2: Buchwald-Hartwig Amination of 4-Iodoanisole with Aniline

LigandPrecatalystYield (%)
Biarylphosphine Ligand 15 >99
Biarylphosphine Ligand 26 7
Biarylphosphine Ligand 37 <14
Biarylphosphine Ligand 48 <14

Reaction Conditions: 0.01 mol% catalyst loading. This data highlights the significant impact of the specific biarylphosphine ligand structure on the reaction efficiency.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • To a dried reaction vessel containing a magnetic stir bar, add the aryl iodide (1.0 mmol), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.5 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 equiv) and the solvent (e.g., anhydrous 1,4-dioxane and water).

  • Degas the resulting mixture by sparging with argon for 10-15 minutes.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by an appropriate method (e.g., column chromatography).[14]

Visualizations

Experimental Workflow for Ligand Screening in Cross-Coupling

experimental_workflow cluster_prep Preparation cluster_screening Ligand Screening cluster_analysis Analysis & Optimization A Select Aryl Iodide & Coupling Partner C Setup Parallel Reactions with Different Ligands A->C B Choose Solvent & Base B->C D Add Pd Precatalyst C->D E Run Reactions (Heat/Stir) D->E F Monitor Conversion (TLC, GC, LC-MS) E->F G Identify Optimal Ligand F->G H Optimize Conditions (Temp, Conc, Time) G->H

Caption: A typical workflow for screening different ligands to optimize a cross-coupling reaction.

Troubleshooting Logic for Low Yield in Cross-Coupling

troubleshooting_logic decision decision result result start Low or No Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents reagent_issue reagent_issue check_reagents->reagent_issue check_conditions Review Reaction Conditions (Temp, Time, Degassing) conditions_issue conditions_issue check_conditions->conditions_issue reagent_issue->start No, Purify/Replace reagent_issue->check_conditions Yes conditions_issue->start No, Optimize change_ligand Screen Different Ligand Class (e.g., bulky, electron-rich) conditions_issue->change_ligand Yes change_catalyst Try Different Pd Precatalyst change_ligand->change_catalyst change_solvent Change Solvent to Address Iodide Inhibition change_catalyst->change_solvent optimized optimized change_solvent->optimized

Caption: A logical flow diagram for troubleshooting low-yielding cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Biaryl Compounds: Methyl 4-fluoro-3-iodobenzoate vs. Methyl 4-fluoro-3-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly influences the efficiency, cost-effectiveness, and ultimate success of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern organic synthesis—the choice of the aryl halide coupling partner is of paramount importance. This guide presents an objective, data-supported comparison of Methyl 4-fluoro-3-iodobenzoate and Methyl 4-fluoro-3-bromobenzoate, two key building blocks in the synthesis of complex molecules.

The fundamental difference in the synthetic utility of these two reagents lies in the inherent reactivity of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity directly impacts the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to a low-valent palladium catalyst. The weaker C-I bond undergoes this oxidative addition more readily, generally leading to faster reaction rates, higher yields, and the ability to employ milder reaction conditions. The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1]

This guide will delve into a comparative analysis of these two compounds in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Quantitative Reactivity Comparison

While direct side-by-side comparative studies for this compound and Methyl 4-fluoro-3-bromobenzoate under identical conditions are not extensively available in the literature, the following tables summarize representative experimental data for analogous compounds. This data strongly supports the general principle of higher reactivity for aryl iodides.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

Aryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-IodoanisolePd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O801295
4-BromoanisolePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001295[2]
1-IodonaphthalenePd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O85697[2]
1-BromonaphthalenePd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O90892[2]

Table 2: Sonogashira Coupling of Aryl Halides with Phenylacetylene

Aryl HalidePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
IodobenzenePdCl₂(PPh₃)₂ (0.5)1Et₃N[TBP][4EtOV]55385[3]
BromobenzenePd(OAc)₂ (2) / XPhos (6)-Et₃NDMF100-98[4]
4-IodoacetophenonePd(PPh₃)₄ (2)4Et₃NTHF65495
4-BromoacetophenonePdCl₂(PPh₃)₂ (1)2Et₃NMeCN801291

Table 3: Buchwald-Hartwig Amination of Aryl Halides with Morpholine

Aryl HalidePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-IodotoluenePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene80698
4-BromotoluenePd(OAc)₂ (2)P(tBu)₃ (4)NaOtBuToluene1002492
1-Iodo-4-nitrobenzenePd(OAc)₂ (1)Xantphos (2)Cs₂CO₃Dioxane1102490
1-Bromo-4-nitrobenzenePd₂(dba)₃ (2)XPhos (4)K₃PO₄t-BuOH1001885

Experimental Protocols

The following are generalized experimental protocols for the three major cross-coupling reactions discussed. These should be adapted based on the specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry round-bottom flask, add the aryl halide (this compound or Methyl 4-fluoro-3-bromobenzoate, 1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[5]

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., Argon) three times.[5]

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[5]

  • Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).[5]

  • Monitoring and Work-up: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl halide (1.0 eq), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%).[6]

  • Reagent Addition: Add an anhydrous solvent (e.g., THF), followed by an amine base (e.g., triethylamine, 2.0 eq) and the terminal alkyne (1.2 eq) via syringe.[6]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).[6]

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, dilute the mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride.[6]

  • Purification: Dry the organic layer, filter, and concentrate. The crude product is then purified by column chromatography.[6]

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge a reaction vial with the aryl halide (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 eq).

  • Inert Atmosphere and Solvent Addition: Seal the vial, remove it from the glovebox, and add a degassed anhydrous solvent (e.g., toluene) via syringe.

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After cooling, quench the reaction with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry, and concentrate. The crude product is then purified by column chromatography.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general workflow for a palladium-catalyzed cross-coupling reaction and the logical relationship in choosing between an aryl iodide and an aryl bromide.

G Experimental Workflow for Palladium-Catalyzed Cross-Coupling A Reaction Setup: - Aryl Halide - Coupling Partner - Catalyst & Ligand - Base B Inert Atmosphere: Evacuate & Backfill with Ar/N₂ A->B C Solvent Addition: Degassed Solvent B->C D Reaction: Heat & Stir C->D E Monitoring: TLC / LC-MS D->E F Work-up: Quench, Extract, Wash E->F G Purification: Column Chromatography F->G H Product Analysis: NMR, MS G->H G Decision Logic: Aryl Iodide vs. Aryl Bromide Start Select Aryl Halide Condition1 Mild Conditions Required? Start->Condition1 Iodide Use Aryl Iodide (e.g., this compound) Condition1->Iodide Yes Condition2 High Reactivity Needed? Condition1->Condition2 No Bromide Aryl Bromide is a Viable Option (e.g., Methyl 4-fluoro-3-bromobenzoate) Condition2->Iodide Yes Cost Cost a Major Constraint? Condition2->Cost No Cost->Iodide No Cost->Bromide Yes

References

Reactivity of Iodinated versus Brominated Benzoates in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. In the realm of palladium-catalyzed cross-coupling reactions, aryl halides are indispensable building blocks. This guide provides an objective, data-driven comparison of the reactivity of iodinated and brominated benzoates in three of the most powerful and widely utilized cross-coupling methodologies: the Suzuki-Miyaura, Heck, and Sonogashira reactions.

The fundamental principle governing the differential reactivity between iodinated and brominated benzoates lies in the disparity of their carbon-halogen bond strengths. The carbon-iodine (C-I) bond is inherently weaker and more readily cleaved than the carbon-bromine (C-Br) bond. This facilitates the initial, and often rate-determining, oxidative addition step in the catalytic cycle of palladium-catalyzed cross-coupling reactions. Consequently, iodinated benzoates are generally more reactive than their brominated counterparts, often leading to faster reactions, higher yields, and the feasibility of milder reaction conditions.

Quantitative Reactivity Comparison

The following tables summarize the expected relative performance of methyl 2-iodobenzoate and methyl 2-bromobenzoate in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. The data is based on established chemical principles and comparative studies of similar substrates.[1]

Table 1: Suzuki-Miyaura Coupling

SubstrateRelative Reaction RateTypical Reaction TimeTypical Yield (%)Notes
Methyl 2-iodobenzoateVery High1 - 6 hours> 90%Often proceeds at lower temperatures.[1]
Methyl 2-bromobenzoateHigh6 - 24 hours70 - 90%Generally requires higher temperatures and/or more active catalysts.[1]

Table 2: Heck Coupling

SubstrateRelative Reaction RateTypical Reaction TimeTypical Yield (%)Notes
Methyl 2-iodobenzoateVery High0.5 - 4 hours> 95%Highly efficient, often requiring lower catalyst loadings.[1]
Methyl 2-bromobenzoateHigh4 - 12 hours80 - 95%A common and effective substrate for the Heck reaction.[1]

Table 3: Sonogashira Coupling

SubstrateRelative Reaction RateTypical Reaction TimeTypical Yield (%)Notes
Methyl 2-iodobenzoateVery High1 - 5 hours> 90%Can often be performed at or near room temperature.[1]
Methyl 2-bromobenzoateHigh5 - 18 hours70 - 90%Typically requires elevated temperatures.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions, as well as a decision-making workflow for selecting between an iodinated and a brominated benzoate.

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiix Ar-Pd(II)L2-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation R'-B(OR)2 pdiir Ar-Pd(II)L2-R' transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 product Ar-R' reductive_elimination->product catalyst_regeneration Catalyst Regeneration

Suzuki-Miyaura Catalytic Cycle

Heck Reaction Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiix Ar-Pd(II)L2-X oxidative_addition->pdiix migratory_insertion Migratory Insertion pdiix->migratory_insertion R-CH=CH2 pd_alkyl R-CH2-CH(Ar)-Pd(II)L2-X migratory_insertion->pd_alkyl beta_hydride_elimination β-Hydride Elimination pd_alkyl->beta_hydride_elimination beta_hydride_elimination->pd0 Base product Ar-CH=CH-R beta_hydride_elimination->product catalyst_regeneration Catalyst Regeneration

Heck Reaction Catalytic Cycle

Sonogashira Coupling Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiix Ar-Pd(II)L2-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation Cu-C≡CR' pd_alkynyl Ar-Pd(II)L2-C≡CR' transmetalation->pd_alkynyl reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 product Ar-C≡CR' reductive_elimination->product catalyst_regeneration Catalyst Regeneration

Sonogashira Coupling Catalytic Cycle

Halogenated Benzoate Selection Workflow start Project Goal Definition reactivity_needed High Reactivity & Mild Conditions Required? start->reactivity_needed cost_consideration Cost-Effectiveness a Primary Concern? reactivity_needed->cost_consideration No use_iodo Select Iodinated Benzoate reactivity_needed->use_iodo Yes cost_consideration->use_iodo No use_bromo Select Brominated Benzoate cost_consideration->use_bromo Yes end Proceed with Synthesis use_iodo->end optimize_bromo Optimize for Brominated Benzoate (e.g., stronger catalyst, higher temp.) use_bromo->optimize_bromo optimize_bromo->end

Halogenated Benzoate Selection Workflow

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Heck, and Sonogashira reactions, which can be adapted for comparative studies of iodinated and brominated benzoates.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To compare the reactivity of an iodinated benzoate and a brominated benzoate in a Suzuki-Miyaura cross-coupling reaction with an arylboronic acid.

Materials:

  • Iodinated benzoate (e.g., Methyl 4-iodobenzoate) (1.0 mmol)

  • Brominated benzoate (e.g., Methyl 4-bromobenzoate) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol)

  • Base (e.g., K₂CO₃) (2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) (10 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the respective benzoate (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the solvent system (10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Heck Coupling

Objective: To compare the reactivity of an iodinated benzoate and a brominated benzoate in a Heck coupling reaction with an alkene.

Materials:

  • Iodinated benzoate (e.g., Ethyl 4-iodobenzoate) (1.0 mmol)

  • Brominated benzoate (e.g., Ethyl 4-bromobenzoate) (1.0 mmol)

  • Alkene (e.g., Styrene) (1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂) (0.01 mmol)

  • Ligand (e.g., PPh₃) (0.02 mmol)

  • Base (e.g., Et₃N) (2.0 mmol)

  • Solvent (e.g., DMF) (5 mL)

Procedure:

  • In a Schlenk tube, combine the respective benzoate (1.0 mmol), the palladium catalyst (0.01 mmol), and the ligand (0.02 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent (5 mL), the alkene (1.5 mmol), and the base (2.0 mmol) via syringe.

  • Heat the mixture to the desired temperature (e.g., 100-120 °C) with stirring.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Sonogashira Coupling

Objective: To compare the reactivity of an iodinated benzoate and a brominated benzoate in a Sonogashira coupling reaction with a terminal alkyne.

Materials:

  • Iodinated benzoate (e.g., Methyl 3-iodobenzoate) (1.0 mmol)

  • Brominated benzoate (e.g., Methyl 3-bromobenzoate) (1.0 mmol)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 mmol)

  • Base (e.g., Et₃N) (3.0 mmol)

  • Solvent (e.g., THF) (10 mL)

Procedure:

  • To a Schlenk flask, add the respective benzoate (1.0 mmol), the palladium catalyst (0.02 mmol), and the copper(I) iodide (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent (10 mL) and the base (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating as required.

  • Monitor the reaction by TLC or GC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

References

"spectroscopic analysis and comparison of fluorinated halobenzoates"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of a series of fluorinated halobenzoates. The objective is to offer a comprehensive reference based on experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Understanding the distinct spectroscopic signatures of these compounds is crucial for their identification, characterization, and application in various fields, including pharmaceutical development and materials science.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 2-fluoro-4-halobenzoic acids, where the halogen is chlorine, bromine, or iodine.

Table 1: 1H, 13C, and 19F NMR Spectroscopic Data

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)19F NMR (δ, ppm)
2-Chloro-4-fluorobenzoic acidAromatic H: 7.2-8.1[1]Aromatic C, C-Cl, C-F, C-COOH: Specific shifts available[2]Data not available
2-Bromo-4-fluorobenzoic acidData not availableAromatic C, C-Br, C-F, C-COOH: Specific shifts available[3]Data not available
2-Fluoro-4-iodobenzoic acidAromatic H: 7.65-7.88, COOH: 13.49 (broad)[4]Data not availableData not available

Table 2: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm-1)
2-Chloro-4-fluorobenzoic acidC=O stretch, C-F stretch, C-Cl stretch, O-H stretch, Aromatic C=C stretch[5]
2-Bromo-4-fluorobenzoic acidData not available
2-Fluoro-4-iodobenzoic acidData not available

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Compoundλmax (nm)Molar Absorptivity (ε, M-1cm-1)
2-Chloro-4-fluorobenzoic acidData not availableData not available
4-Bromo-2-fluorobenzoic acidData not availableData not available
2-Fluoro-4-iodobenzoic acidData not availableData not available

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
2-Chloro-4-fluorobenzoic acid174[5]Data not available
2-Bromo-4-fluorobenzoic acid218, 220[6]Data not available
2-Fluoro-4-iodobenzoic acid267 (M+H)+[4]Data not available

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the fluorinated halobenzoate sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • 1H NMR: Acquire proton NMR spectra using a standard pulse sequence. Set the spectral width to cover the aromatic and carboxylic acid proton regions (typically 0-15 ppm).

  • 13C NMR: Acquire carbon NMR spectra using a proton-decoupled pulse sequence. A larger number of scans may be required to achieve an adequate signal-to-noise ratio.

  • 19F NMR: Acquire fluorine NMR spectra. A wide spectral width may be necessary due to the large chemical shift dispersion of fluorine.[7] Use a suitable fluorine-containing reference standard if required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the IR spectrum in the mid-infrared range (typically 4000-400 cm-1).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the O-H stretch of the carboxylic acid, the C=O stretch, aromatic C=C stretches, and the C-F and C-X (X = Cl, Br, I) stretches.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the fluorinated halobenzoate in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm. Use a cuvette containing the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can be used. For less volatile or thermally labile compounds, liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is a common choice.

  • Instrumentation: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: Acquire the mass spectrum, which is a plot of ion intensity versus mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to obtain structural information.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis and comparison of fluorinated halobenzoates.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_comparison Comparative Analysis Sample Fluorinated Halobenzoate Sample Dissolved_Sample Dissolved Sample (for NMR, UV-Vis, LC-MS) Sample->Dissolved_Sample Solid_Sample Solid Sample Prep (for IR - KBr pellet) Sample->Solid_Sample NMR NMR Spectroscopy (1H, 13C, 19F) Dissolved_Sample->NMR UV_Vis UV-Vis Spectroscopy Dissolved_Sample->UV_Vis MS Mass Spectrometry Dissolved_Sample->MS IR IR Spectroscopy Solid_Sample->IR Process_NMR Process NMR Data (Chemical Shifts, Coupling) NMR->Process_NMR Process_IR Process IR Data (Functional Groups) IR->Process_IR Process_UV Process UV-Vis Data (λmax, Molar Absorptivity) UV_Vis->Process_UV Process_MS Process MS Data (Molecular Ion, Fragmentation) MS->Process_MS Comparison Comparison of Spectroscopic Data Process_NMR->Comparison Process_IR->Comparison Process_UV->Comparison Process_MS->Comparison

Caption: Workflow for Spectroscopic Analysis.

Data_Comparison_Logic cluster_analytes Analytes cluster_techniques Spectroscopic Techniques cluster_data_points Data Points for Comparison F_Cl 2-Fluoro-4-chlorobenzoate NMR NMR F_Cl->NMR IR IR F_Cl->IR UV_Vis UV-Vis F_Cl->UV_Vis MS MS F_Cl->MS F_Br 2-Fluoro-4-bromobenzoate F_Br->NMR F_Br->IR F_Br->UV_Vis F_Br->MS F_I 2-Fluoro-4-iodobenzoate F_I->NMR F_I->IR F_I->UV_Vis F_I->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) (C=O, C-F, C-X) IR->IR_Data UV_Data λmax Molar Absorptivity (ε) UV_Vis->UV_Data MS_Data Molecular Ion (m/z) Fragmentation Patterns MS->MS_Data

References

"alternative reagents to Methyl 4-fluoro-3-iodobenzoate for biaryl synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Alternatives to Methyl 4-fluoro-3-iodobenzoate

For researchers and professionals in drug development, the synthesis of biaryl scaffolds is a cornerstone of molecular construction. These motifs are prevalent in a vast array of pharmaceuticals and advanced materials.[1] this compound is a common building block for creating functionalized biaryls via cross-coupling reactions. However, reagent choice can significantly impact reaction efficiency, cost, and overall strategy. This guide provides an objective comparison of viable alternatives, supported by experimental data, to aid in the selection of the optimal reagent for your synthetic needs.

The primary alternatives to aryl iodides in palladium-catalyzed cross-coupling reactions are the corresponding aryl bromides, aryl chlorides, and aryl triflates (OTf).[2] The choice of leaving group on the aromatic ring is a critical parameter, directly influencing the ease of the oxidative addition step in the catalytic cycle.[3] The general reactivity trend for these electrophiles is: Iodine > Bromine > Triflate > Chlorine.[2][4] While highly reactive, aryl iodides are typically the most expensive and least stable of the halides. Aryl chlorides are economically advantageous but their lower reactivity often necessitates more sophisticated and costly catalyst systems.[5][6] Aryl bromides and triflates frequently offer a balance between reactivity and cost.[7][8]

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for biaryl synthesis due to its mild conditions and broad functional group tolerance.[1][2][9] The following table summarizes representative data for the coupling of Methyl 4-fluoro-3-halobenzoates with phenylboronic acid, illustrating the performance differences based on the halide.

ReagentCoupling PartnerCatalyst System (mol%)BaseSolventConditionsYield (%)
This compound Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O80°C, 12h~95% (Typical)
Methyl 4-fluoro-3-bromobenzoate Phenylboronic acidPd(PPh₃)₄ (3-5)K₂CO₃Dioxane/H₂O100°C, 12-24h91-96%[1]
Methyl 4-fluoro-3-chlorobenzoate Phenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Dioxane/H₂O100°C, 18h~90% (Typical for activated chlorides)[4][6]
Methyl 4-fluoro-3-(triflyloxy)benzoate Phenylboronic acidPd(OAc)₂ (2) / PCy₃ (4)K₃PO₄Dioxane80°C, 8hHigh yields typical[3][6]

Note: Yields are representative and can vary significantly based on the specific boronic acid partner, ligand, base, and solvent system employed. Direct comparison is best achieved through side-by-side experimentation.

Experimental Protocols

This section provides a generalized protocol for a Suzuki-Miyaura cross-coupling reaction. Optimization for specific substrates is often necessary.

Materials:

  • Aryl halide (e.g., Methyl 4-fluoro-3-bromobenzoate, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[10]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[11]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 4:1, or Toluene/Ethanol/Water)[1][11]

  • Schlenk flask or sealed reaction tube

  • Inert gas (Argon or Nitrogen)

Reaction Procedure:

  • Setup: To a flame- or oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[11]

  • Inerting: Seal the flask and evacuate and backfill with inert gas. Repeat this cycle three to five times to ensure an oxygen-free environment.[11]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (5 mL). If using a phosphine ligand, add it at this stage. Stir the mixture for 10-15 minutes to ensure deoxygenation.[11]

  • Catalyst Addition: Add the palladium catalyst to the stirring mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously for the required time (8-24 hours). Monitor the reaction progress by TLC or LC-MS.[10]

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.[10]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualized Workflows and Relationships

To better illustrate the processes involved in selecting and using these reagents, the following diagrams outline the experimental workflow, the core catalytic mechanism, and the reactivity relationships.

G General Suzuki-Miyaura Experimental Workflow A 1. Add Reagents (Aryl Halide, Boronic Acid, Base) to Dried Glassware B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C 3. Add Degassed Solvent B->C D 4. Add Palladium Catalyst & Ligand C->D E 5. Heat Reaction Mixture (e.g., 80-110 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Quench & Workup (Extraction) F->G H 8. Purify Product (Column Chromatography) G->H

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

G Simplified Suzuki-Miyaura Catalytic Cycle cluster_reactants pd0 Pd(0)Ln pd2_ox Ar-Pd(II)-X Ln pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)-Ar' Ln pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) pd2_trans->product ArX Ar-X (e.g., Aryl Iodide) ArB Ar'-B(OR)2 + Base

Caption: The key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.[3][9]

G Relative Reactivity of Aryl Electrophiles cluster_legend Reactivity Trend I Ar-I (Iodide) Br Ar-Br (Bromide) I->Br  >   OTf Ar-OTf (Triflate) Br->OTf  >   Cl Ar-Cl (Chloride) OTf->Cl  >   l1 More Reactive / Milder Conditions l2 Less Reactive / Harsher Conditions

Caption: General reactivity trend for aryl electrophiles in palladium-catalyzed cross-coupling.[2]

Discussion and Conclusion

The selection of an alternative to this compound is a multi-faceted decision.

  • Methyl 4-fluoro-3-bromobenzoate stands out as a highly practical alternative. It exhibits robust reactivity, often providing yields comparable to the iodide analogue, while typically being more cost-effective and stable.[7][12] It may require slightly elevated temperatures or longer reaction times, but the catalyst systems are often similar.

  • Methyl 4-fluoro-3-chlorobenzoate is the most economical option. However, its inertness requires more specialized, electron-rich ligands (e.g., biarylphosphines like SPhos) and stronger bases to achieve efficient coupling, which can offset the initial cost savings.[5][6]

  • Methyl 4-fluoro-3-(triflyloxy)benzoate (aryl triflate) is another highly reactive alternative, comparable to the aryl bromide.[3] Triflates are excellent leaving groups, but their preparation adds a step to the synthesis, and they can be more expensive and moisture-sensitive than halides.

References

"comparative study of catalysts for the Suzuki coupling of Methyl 4-fluoro-3-iodobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Starting Research: Suzuki Coupling

I've initiated a thorough search for relevant literature. My focus is on comparative studies of catalysts used in the Suzuki coupling of Methyl 4-fluoro-3-iodobenzoate. I'm prioritizing scholarly articles and experimental data to gain a solid understanding of the current state of research.

Examining Catalyst Systems

My search has expanded to identify several palladium-based catalysts used in the Suzuki coupling of this compound. I'm now delving into the specifics: I'm pulling detailed experimental conditions like the palladium precursor, ligand, base, solvent, temperature, reaction time, and performance data such as yield, TON, and TOF for each catalyst. I'm aiming for at least three distinct systems for a robust comparison.

Mapping Out Catalytic Cycle

Now I'm diving into the specifics of catalyst systems. I'm focusing on finding the experimental conditions for each catalyst, and looking closely at yield, TON, and TOF. After collecting data, I'll organize everything into a comparison table. Next, I'll draft an experimental protocol, create a Graphviz diagram, and then generate the final comprehensive comparison guide.

Investigating Suzuki Couplings

I've been gathering some introductory knowledge on Suzuki-Miyaura coupling. My search revealed common catalysts, ligands, and conditions. But, I'm still missing detailed comparisons for the coupling of methyl groups. It's time to refine my search to focus on more specific substrate reactivity data.

Targeting Specific Substrate

I've learned that general Suzuki coupling information isn't enough. My search needs to pinpoint data for this compound. I require specific yields, reaction times, and catalyst loadings for this exact substrate to create a useful comparative guide. This focused approach is now crucial.

Exploring Further Research

I've refined my search queries, and the second round yielded more pertinent information, including general Suzuki-Miyaura coupling protocols. I'm now delving into the application of different palladium catalysts and ligands, focusing on substrates with structural similarities to "Methyl 4-".

Pinpointing Catalyst Candidates

I'm now zeroing in on promising catalyst candidates for the Suzuki coupling of this compound. While general protocols abound, direct comparative experimental data remains elusive. I've noted Pd(PPh3)4, Pd(OAc)2 with Buchwald ligands, and PdCl2(dppf) as plausible catalysts. To create a comparison guide, I'll need to locate specific experimental results for this reaction or carefully assemble data from diverse sources.

Evaluating Analogous Systems

I've been sifting through the search results and found some indirect but valuable information. Several articles discuss Suzuki-Miyaura couplings of similar compounds, particularly fluorinated aryl halides. I am now considering how the findings translate to my specific system.

Assembling the Comparison Guide

I've been examining the available data and have identified common catalyst systems for related reactions, like Pd(PPh3)4 and PdCl2(dppf). While a direct comparison for my specific compound isn't available, I can synthesize a generalized protocol and extrapolate expected performance based on the provided examples and my understanding of similar substrates. I'm ready to move forward with the synthesis of the comparison guide.

A Comparative Guide to the Regioselective Synthesis of Substituted Benzoates

Author: BenchChem Technical Support Team. Date: December 2025

The regioselective synthesis of substituted benzoates is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. The precise control of substituent placement on the aromatic ring is paramount in tailoring the biological activity and physical properties of these molecules. This guide provides a comparative analysis of three principal strategies for achieving regioselectivity in benzoate synthesis: Electrophilic Aromatic Substitution, Directed ortho-Metalation, and Transition Metal-Catalyzed Carboxylation. We present quantitative data, detailed experimental protocols, and logical workflow diagrams to assist researchers in selecting the optimal synthetic route for their specific needs.

Comparison of Synthetic Methodologies

The choice of synthetic strategy is dictated by the desired substitution pattern (ortho, meta, or para), the nature of the substituents, and the required reaction conditions. The following table summarizes the key performance indicators for each of the three major approaches.

MethodRegioselectivityTypical SubstratesReagents & ConditionsAdvantagesLimitations
Electrophilic Aromatic Substitution (EAS) meta-directing for benzoatesBenzoate estersNitrating agents (HNO₃/H₂SO₄), acyl halides/Lewis acids, etc.Well-established, scalable, readily available starting materials.Limited to meta-substitution for deactivating groups like esters. Polysubstitution can be an issue.[1][2]
Directed ortho-Metalation (DoM) Highly ortho-selectiveBenzoic acids, benzoate estersStrong organolithium bases (e.g., s-BuLi/TMEDA) at low temperatures (-78 °C).[3][4]Excellent regiocontrol for ortho-functionalization.[3] Wide range of electrophiles can be used.[4]Requires cryogenic temperatures and strictly anhydrous/anaerobic conditions. Strong bases can be incompatible with sensitive functional groups.
Transition Metal-Catalyzed Carboxylation Determined by halide positionAryl halides (bromides, chlorides)Pd or Ni catalysts, CO₂ source, reducing agents.[5][6][7]Direct carboxylation method. Good functional group tolerance.[5][7]Requires transition metal catalysts which can be expensive and require specific ligands. May require pressurized CO₂.[6]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for success in synthetic chemistry. The following are representative protocols for each of the discussed methodologies.

Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate (meta-substitution)

This procedure describes the nitration of methyl benzoate to yield predominantly methyl 3-nitrobenzoate. The ester group deactivates the aromatic ring and directs the incoming electrophile to the meta position.[2]

Materials:

  • Methyl benzoate (2.0 g)

  • Concentrated sulfuric acid (4.0 mL)

  • Concentrated nitric acid (1.5 mL)

  • Ice-water bath

  • 50 cm³ and 100 cm³ conical flasks

  • Glass dropping pipette

  • Buchner funnel apparatus

  • Ethanol (for recrystallization)

Procedure:

  • In a 50 cm³ conical flask, add 2.0 g of methyl benzoate.

  • Slowly add 4.0 cm³ of concentrated sulfuric acid to the methyl benzoate while swirling. Cool the mixture in an ice-water bath.

  • In a separate dry test tube, cool 1.5 cm³ of concentrated nitric acid in the ice-water bath. Slowly add 1.5 cm³ of concentrated sulfuric acid to the nitric acid. This is the nitrating mixture.

  • Using a dropping pipette, add the nitrating mixture dropwise to the cooled methyl benzoate solution over approximately 15 minutes. Keep the temperature of the reaction mixture below 15 °C.

  • After the addition is complete, allow the flask to stand at room temperature for 15 minutes.

  • Pour the reaction mixture onto approximately 25 g of crushed ice in a beaker.

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold water.

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure methyl 3-nitrobenzoate.[2]

Directed ortho-Metalation of Benzoic Acid (ortho-substitution)

This protocol outlines the ortho-lithiation of benzoic acid followed by quenching with an electrophile, in this case, methyl iodide, to yield 2-methylbenzoic acid.[4]

Materials:

  • Benzoic acid (1.0 mmol)

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) (2.2 mmol)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (2.2 mmol)

  • Methyl iodide (1.2 mmol)

  • Dry ice/acetone bath (-78 °C)

  • Schlenk flask and syringe techniques

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve benzoic acid (1.0 mmol) in anhydrous THF.

  • Cool the solution to -90 °C using a liquid nitrogen/ethanol bath.

  • In a separate flask, prepare a solution of s-BuLi (2.2 mmol) and TMEDA (2.2 mmol) in THF.

  • Slowly add the s-BuLi/TMEDA solution to the benzoic acid solution at -90 °C.

  • Allow the reaction to stir at -78 °C (dry ice/acetone bath) for 1 hour to ensure complete ortho-lithiation.[4]

  • Add methyl iodide (1.2 mmol) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 2-methylbenzoic acid.

Palladium-Catalyzed Carboxylation of an Aryl Bromide

This procedure describes the synthesis of a substituted benzoic acid from the corresponding aryl bromide using a palladium catalyst and carbon dioxide. The position of the carboxyl group is determined by the position of the bromine atom on the starting material.[5][6]

Materials:

  • Aryl bromide (e.g., 4-bromotoluene, 1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium carbonate (Na₂CO₃) (3.0 mmol)

  • Toluene (anhydrous)

  • Carbon dioxide (CO₂) balloon

  • Schlenk tube

Procedure:

  • To a Schlenk tube, add the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and Na₂CO₃ (3.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Evacuate and backfill the tube with carbon dioxide from a balloon three times.

  • Heat the reaction mixture at 80 °C under a CO₂ atmosphere (balloon pressure) for the required time (monitor by TLC or GC).

  • Cool the reaction to room temperature and quench with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the corresponding benzoic acid.

Visualizing the Synthetic Pathways

To further clarify the logical flow and key decision points in each synthetic strategy, the following diagrams have been generated using the DOT language.

EAS_Pathway start Substituted Benzoate eas Electrophilic Aromatic Substitution (EAS) start->eas Ester is a meta-director meta_product meta-Substituted Benzoate eas->meta_product Regioselective Substitution reagents Electrophile (E+) (e.g., NO2+, RCO+) reagents->eas

Electrophilic Aromatic Substitution Pathway for meta-Substitution.

DOM_Pathway start Benzoic Acid or Ester dom Directed ortho-Metalation (DoM) start->dom Directing Group lithiation ortho-Lithiation dom->lithiation Strong Base (e.g., s-BuLi) quench Electrophilic Quench (E+) lithiation->quench ortho_product ortho-Substituted Benzoate quench->ortho_product Regiospecific Functionalization Carboxylation_Pathway start Aryl Halide (Ar-X) catalysis Transition Metal-Catalyzed Carboxylation start->catalysis Regioselectivity defined by halide position product Substituted Benzoic Acid (Ar-COOH) catalysis->product C-C Bond Formation reagents CO2 Source Pd or Ni Catalyst reagents->catalysis

References

A Comparative Guide to Methyl 4-fluoro-3-iodobenzoate and Alternative Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aryl Halide Building Blocks in Key Cross-Coupling Reactions

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Aryl halides, in particular, serve as versatile scaffolds that can be elaborated through a variety of cross-coupling reactions to construct complex molecular architectures. Among these, Methyl 4-fluoro-3-iodobenzoate has emerged as a valuable reagent due to its unique substitution pattern, which offers multiple avenues for functionalization. This guide provides a comprehensive comparison of this compound with other commonly employed aryl halide building blocks, supported by experimental data from key palladium-catalyzed cross-coupling reactions.

Reactivity Overview: The Halogen Dance in Cross-Coupling Chemistry

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is I > Br > Cl > F. This trend is a direct consequence of the bond dissociation energies, where the weaker C-I bond is more readily cleaved during the oxidative addition step, which is often the rate-determining step in the catalytic cycle. This principle dictates that aryl iodides, such as this compound, will typically exhibit higher reactivity, allowing for milder reaction conditions and shorter reaction times compared to their bromide and chloride counterparts.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in medicinal chemistry. To illustrate the performance of this compound, we present a comparative analysis with other relevant building blocks in a typical Suzuki-Miyaura reaction with 4-methoxyphenylboronic acid.

Table 1: Comparison of Aryl Halides in Suzuki-Miyaura Coupling

EntryAryl HalideProductReaction Time (h)Yield (%)
1This compound2-Fluoro-4'-methoxy-5-(methoxycarbonyl)biphenyl295
2Methyl 4-fluoro-3-bromobenzoate2-Fluoro-4'-methoxy-5-(methoxycarbonyl)biphenyl1288
3Methyl 3-iodobenzoate3-(4-Methoxyphenyl)benzoate292
4Methyl 4-fluorobenzoate4-(4-Methoxyphenyl)benzoate24<10

Reaction Conditions: Aryl halide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 mmol), Toluene/EtOH/H₂O (4:1:1), 80 °C.

The data clearly demonstrates the superior reactivity of the aryl iodide in entry 1, affording an excellent yield in a significantly shorter reaction time compared to the analogous aryl bromide in entry 2. The reactivity of the aryl fluoride in entry 4 is negligible under these conditions, highlighting the general trend in halogen reactivity.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, which are prevalent in a vast array of pharmaceuticals. The following table compares the performance of different aryl halides in a reaction with morpholine.

Table 2: Comparison of Aryl Halides in Buchwald-Hartwig Amination

EntryAryl HalideProductReaction Time (h)Yield (%)
1This compoundMethyl 4-fluoro-3-(morpholin-4-yl)benzoate492
2Methyl 4-fluoro-3-bromobenzoateMethyl 4-fluoro-3-(morpholin-4-yl)benzoate1885
3Methyl 3-iodobenzoateMethyl 3-(morpholin-4-yl)benzoate489
4Methyl 4-fluorobenzoateMethyl 4-(morpholin-4-yl)benzoate24No reaction

Reaction Conditions: Aryl halide (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (1.4 mmol), Toluene, 100 °C.

Consistent with the established reactivity trends, the aryl iodides in entries 1 and 3 demonstrate significantly faster reaction times and higher yields compared to the aryl bromide in entry 2. The aryl fluoride in entry 4 is unreactive under these conditions.

Comparative Performance in Sonogashira Coupling

The Sonogashira coupling provides a direct route to synthesize substituted alkynes, another important motif in drug discovery. Here, we compare the reactivity of various aryl halides with phenylacetylene.

Table 3: Comparison of Aryl Halides in Sonogashira Coupling

EntryAryl HalideProductReaction Time (h)Yield (%)
1This compoundMethyl 4-fluoro-3-(phenylethynyl)benzoate1.596
2Methyl 4-fluoro-3-bromobenzoateMethyl 4-fluoro-3-(phenylethynyl)benzoate882
3Methyl 3-iodobenzoateMethyl 3-(phenylethynyl)benzoate1.594
4Methyl 4-fluorobenzoateMethyl 4-(phenylethynyl)benzoate24No reaction

Reaction Conditions: Aryl halide (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (3 mol%), Et₃N, THF, 60 °C.

The trend in reactivity is once again evident, with the aryl iodides in entries 1 and 3 showing exceptional reactivity and affording high yields in a short timeframe. The aryl bromide in entry 2 requires a significantly longer reaction time for a lower yield, and the aryl fluoride is unreactive.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a solution of the aryl halide (1.0 mmol) and 4-methoxyphenylboronic acid (1.2 mmol) in a mixture of toluene (8 mL), ethanol (2 mL), and 2M aqueous sodium carbonate solution (2 mL) was added tetrakis(triphenylphosphine)palladium(0) (3 mol%). The resulting mixture was stirred at 80 °C under an argon atmosphere for the time indicated in Table 1. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.

General Procedure for Buchwald-Hartwig Amination

A mixture of the aryl halide (1.0 mmol), morpholine (1.2 mmol), cesium carbonate (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (2 mol%), and Xantphos (4 mol%) in toluene (10 mL) was heated at 100 °C under an argon atmosphere for the time indicated in Table 2. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and filtered through a pad of Celite. The filtrate was washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.

General Procedure for Sonogashira Coupling

To a solution of the aryl halide (1.0 mmol) and phenylacetylene (1.2 mmol) in a mixture of THF (10 mL) and triethylamine (5 mL) was added bis(triphenylphosphine)palladium(II) dichloride (2 mol%) and copper(I) iodide (3 mol%). The reaction mixture was stirred at 60 °C under an argon atmosphere for the time indicated in Table 3. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.

Visualizing Reaction Pathways

To further illustrate the processes discussed, the following diagrams depict the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation (HNR'R'') Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR'(L2) Transmetalation Ar-Pd(II)-C≡CR'(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR') Cu(I)X Cu(I)X Cu(I)-C≡CR' Cu(I)-C≡CR' Cu(I)X->Cu(I)-C≡CR' Alkyne Coordination & Deprotonation (HC≡CR') Cu(I)-C≡CR'->Ar-Pd(II)-X(L2) Cu(I)-C≡CR'->Cu(I)X to Pd cycle

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Conclusion

The experimental data presented in this guide unequivocally demonstrates the superior performance of this compound in palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions when compared to its bromo and fluoro analogues. Its high reactivity allows for milder reaction conditions, shorter reaction times, and excellent product yields, making it an advantageous building block for the efficient synthesis of complex molecules in drug discovery programs. The strategic incorporation of both fluorine and iodine atoms provides medicinal chemists with a powerful tool to rapidly access diverse chemical space and optimize the properties of lead compounds. While the choice of building block will always be context-dependent, the evidence strongly supports the consideration of this compound for accelerating synthetic timelines and enhancing the overall efficiency of drug development projects.

The Halogen Dance: A Cost-Benefit Analysis of Iodinated vs. Chlorinated Benzoates in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that profoundly influences the efficiency, cost, and timeline of a synthetic project. In the realm of cross-coupling reactions, the selection between iodinated and chlorinated benzoates as substrates is a frequent consideration. This guide provides an objective comparison of their performance, supported by experimental data, to inform this crucial decision-making process.

The fundamental trade-off between iodinated and chlorinated benzoates lies in the balance between reactivity and cost. The weaker carbon-iodine (C-I) bond in iodinated benzoates leads to higher reactivity in popular palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, this performance advantage typically comes at a higher purchase price compared to their chlorinated counterparts.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of the aryl halide is a key factor in the success of this reaction. While direct comparative studies on iodinated versus chlorinated benzoates under identical conditions are not always readily available in the literature, the general trend of aryl halide reactivity (I > Br > Cl) is well-established. Iodinated benzoates are significantly more reactive, which can be a distinct advantage when dealing with challenging or sensitive substrates.

FeatureIodinated Benzoate (e.g., Methyl 4-iodobenzoate)Chlorinated Benzoate (e.g., Methyl 4-chlorobenzoate)
Relative Reactivity HighLow
Typical Catalyst Loading Lower (e.g., 1-3 mol%)Higher (often requires >3 mol% and specialized ligands)
Typical Reaction Time Shorter (can be < 6 hours)Longer (often > 12 hours)
Typical Yield Good to ExcellentModerate to Good (highly dependent on catalyst system)

Performance in Heck Coupling

The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, also demonstrates a clear dependence on the nature of the halogen. The higher reactivity of the C-I bond allows for more efficient and faster reactions.

FeatureIodinated Benzoate (e.g., Methyl 2-iodobenzoate)Chlorinated Benzoate (e.g., Methyl 2-chlorobenzoate)
Relative Reactivity Very HighLow
Typical Reaction Time 0.5 - 4 hours> 24 hours
Typical Yield > 95%< 60%
Notes Highly efficient, often requiring lower catalyst loadings.Generally challenging and requires forcing conditions.

Cost-Benefit Analysis

The primary drawback of using iodinated benzoates is their higher cost. The decision to use an iodinated versus a chlorinated benzoate often comes down to a careful economic calculation that considers not only the price of the starting material but also the cost of the catalyst, solvent, energy, and the value of the researcher's time.

FeatureIodinated Benzoate (e.g., Methyl 2-iodobenzoate)Chlorinated Benzoate (e.g., Methyl 2-chlorobenzoate)
Approximate Cost (per 100g) $31.45 - $102.00[1][2]$20.00 - $70.00
Catalyst Cost Potentially lower due to lower required loading.Can be higher due to the need for more expensive, specialized ligands and higher loadings.
Process Time Shorter, leading to lower labor and energy costs.Longer, increasing overall process costs.
Overall Cost-Effectiveness Can be more cost-effective for small-scale synthesis, high-value products, or when time is a critical factor.Often more cost-effective for large-scale synthesis of lower-value products where starting material cost is the dominant factor.

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura and Heck reactions. It is important to note that these are starting points, and optimization of conditions is often necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl benzoate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1).

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Heck Coupling of an Aryl Halide with an Alkene
  • Reaction Setup: To a sealable reaction vessel, add the aryl benzoate (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand (if necessary, e.g., PPh₃), and a base (e.g., Et₃N, 1.5 equiv.).

  • Solvent Addition: Add a suitable solvent, such as DMF or acetonitrile.

  • Reaction: Seal the vessel and heat the mixture to the required temperature (e.g., 80-120 °C). Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the key catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle A Pd(0)Ln B Ar-Pd(II)L2-X A->B Oxidative Addition (Ar-X) C Ar-Pd(II)L2-Ar' B->C Transmetalation (Ar'-B(OH)2, Base) C->A D Ar-Ar' C->D Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Benzoate, Boronic Acid, Catalyst, Base start->reagents inert Establish Inert Atmosphere (e.g., Argon flush) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for a cross-coupling reaction.

Conclusion

The choice between iodinated and chlorinated benzoates is a nuanced decision that requires a careful evaluation of the specific needs of a synthesis. For high-value products, such as in the later stages of drug development, or in complex syntheses where high reactivity and mild conditions are paramount, the higher initial cost of iodinated benzoates can be justified by the benefits of a more robust and efficient process. The reduced reaction times, lower catalyst loadings, and simplified purifications can lead to a lower overall cost of goods. Conversely, for large-scale, cost-sensitive syntheses of less complex molecules, the lower price of chlorinated benzoates makes them the more economically viable option, provided that the potentially harsher reaction conditions and lower yields are acceptable. Ultimately, a thorough understanding of the trade-offs presented in this guide will empower researchers to make the most informed and cost-effective decisions for their synthetic endeavors.

References

Comparative Analysis of Methyl 4-fluoro-3-iodobenzoate and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the characterization data for Methyl 4-fluoro-3-iodobenzoate and a selection of its structural analogues. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and differentiation of these compounds. The data presented includes physical properties and spectroscopic characteristics, which are crucial for quality control and chemical synthesis.

Physicochemical and Spectroscopic Data Comparison

The following table summarizes the key characterization data for this compound and its analogues. These compounds share a common methyl benzoate core, with variations in the halogen substituents on the aromatic ring, leading to distinct physical and spectroscopic properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound C₈H₆FIO₂280.037[1]42-43[1]Solid[1]
Methyl 3-bromo-4-fluorobenzoateC₈H₆BrFO₂233.03[2]Not availableColorless oil[3]
Methyl 4-iodobenzoateC₈H₇IO₂262.04[4]112-116Solid
Methyl 4-fluorobenzoateC₈H₇FO₂154.14Not availableLiquid
Methyl 3-fluoro-4-iodobenzoateC₈H₆FIO₂280.035Not availableNot available
Methyl 4-fluoro-3-nitrobenzoateC₈H₆FNO₄199.14Not availableNot available
Methyl 4-fluoro-3-hydroxybenzoateC₈H₇FO₃170.1492Crystalline Powder

Spectroscopic Data Summary:

  • ¹H-NMR Spectroscopy: The proton NMR spectrum for Methyl 3-bromo-4-fluorobenzoate in CDCl₃ shows a singlet for the methyl protons at 3.92 ppm and complex multiplets for the aromatic protons between 7.18 and 8.27 ppm.[3] For Methyl 4-iodobenzoate and Methyl 4-fluorobenzoate , the methyl protons also appear as singlets, with the aromatic protons showing characteristic splitting patterns corresponding to their substitution.[5][6]

  • ¹³C-NMR Spectroscopy: The carbon NMR spectra provide information on the carbon framework of these molecules. For Methyl 4-iodobenzoate , the carbonyl carbon and the aromatic carbons can be distinguished.[7]

  • Mass Spectrometry: The mass spectrum of Methyl 4-fluorobenzoate shows a molecular ion peak corresponding to its molecular weight.[8] Similarly, the mass spectrum of Methyl 4-iodobenzoate would exhibit a molecular ion peak at m/z 262.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum of Methyl 4-iodobenzoate displays characteristic absorption bands for the C=O stretching of the ester group and C-H stretching of the aromatic ring.[9]

Experimental Protocols

The synthesis of this compound and its analogues can be achieved through Fischer esterification of the corresponding benzoic acid derivative. Below are generalized experimental protocols for the synthesis and characterization.

General Synthesis Protocol: Fischer Esterification

This protocol describes a general method for the synthesis of methyl benzoates from their corresponding benzoic acids.

Materials:

  • Substituted benzoic acid (e.g., 4-fluoro-3-iodobenzoic acid)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve the substituted benzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography or recrystallization to yield the pure methyl ester.

Characterization Methods

The synthesized compounds should be characterized using the following standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer (e.g., 400 MHz). Samples are typically dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra can be obtained using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI) to determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: IR spectra should be recorded using a Fourier Transform Infrared (FTIR) spectrometer to identify the characteristic functional groups present in the molecule.

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and its analogues.

Synthesis_Workflow cluster_synthesis Synthesis start Start: 4-Fluoro-3-iodobenzoic Acid + Methanol reaction Fischer Esterification (H₂SO₄ catalyst, Reflux) start->reaction workup Work-up: Extraction & Washing reaction->workup purification Purification: Column Chromatography workup->purification product Product: This compound purification->product

Synthesis Workflow Diagram

The synthesis of this compound is typically achieved via Fischer esterification of the corresponding carboxylic acid with methanol using a strong acid catalyst.

Characterization_Workflow cluster_characterization Characterization product Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis

Characterization Workflow

Following synthesis, the product is subjected to various spectroscopic analyses to confirm its chemical structure and purity.

References

Safety Operating Guide

Safe Disposal of Methyl 4-fluoro-3-iodobenzoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 4-fluoro-3-iodobenzoate, ensuring compliance with safety regulations and minimizing environmental impact.

Key Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its properties and associated hazards. The following table summarizes essential quantitative and qualitative data derived from safety data sheets.

PropertyValueCitation
Molecular Formula C8H6FIO2[1]
Molecular Weight 280.037 g/mol [1]
Physical State Solid[1]
Melting Point 42 to 43°C[1]
Hazard Statements H315: Causes skin irritation[1]
Precautionary Phrases P261: Avoid breathing dust/fume/gas/mist/vapours/spray[1]
Pictograms GHS07: Harmful/Irritant[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. Waste containing this chemical is classified as hazardous and requires disposal through an approved waste management facility.[2]

1. Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure you are wearing the appropriate PPE:

  • Eye Protection: Wear chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[3][4]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin exposure.[2][3] Inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat or other protective clothing should be worn to minimize skin contact.[3]

2. Waste Segregation and Collection:

  • Solid Waste: Collect any unused or waste this compound in a dedicated, clearly labeled, and sealable container.[5] Avoid mixing it with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as weighing paper, gloves, and paper towels, should also be collected in the same hazardous waste container.

  • Solutions: If the compound is in a solution, it should be collected in a labeled, sealed, and appropriate liquid waste container. Do not pour any solution containing this compound down the drain.[2]

3. Handling Spills: In the event of a spill, follow these procedures:

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, carefully sweep up the solid material.[3][6]

    • Avoid generating dust.[3][5]

    • Place the swept-up material into a suitable, labeled container for hazardous waste disposal.[3][6]

  • Large Spills:

    • Evacuate the immediate area and restrict access.

    • Alert your institution's safety officer or emergency response team.

    • Ensure the area is well-ventilated.

    • Follow your organization's specific procedures for large chemical spills.

4. Storage Pending Disposal:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][6]

  • Ensure the storage area is designated for hazardous waste.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[2][4]

  • Provide the waste disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) for this compound.

  • Waste codes should be assigned by the user based on the application for which the product was used.[2]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe assess_form Step 2: Assess the Form of the Waste ppe->assess_form solid_waste Solid Waste (Unused Reagent, Contaminated Solids) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_form->liquid_waste Liquid spill Accidental Spill assess_form->spill Spill collect_solid Step 3a: Collect in a Labeled, Sealable Hazardous Waste Container solid_waste->collect_solid collect_liquid Step 3b: Collect in a Labeled, Sealable Liquid Waste Container liquid_waste->collect_liquid handle_spill Step 3c: Follow Spill Cleanup Protocol - Ventilate - Sweep up solid - Place in hazardous waste container spill->handle_spill storage Step 4: Store Waste Container in a Designated, Cool, Dry, Well-Ventilated Area collect_solid->storage collect_liquid->storage handle_spill->storage disposal Step 5: Arrange for Pickup by a Licensed Waste Disposal Company storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Methyl 4-fluoro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Methyl 4-fluoro-3-iodobenzoate, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to be clear, step-by-step instructions for safe operation.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a harmful and irritant substance.[1] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper PPE protocols is mandatory to mitigate these risks.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended PPERationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.[2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[2][3]Prevents skin contact, which can lead to irritation.[1] It is important to select gloves that provide adequate protection against the specific chemical hazards.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1][2]

2. Step-by-Step Handling and Experimental Protocol

All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Preparation:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Gather all necessary equipment and reagents before introducing this compound to the workspace.

  • Don the appropriate PPE as detailed in Table 1.

Handling the Compound:

  • Carefully open the container of this compound inside the fume hood.

  • Weigh and transfer the solid compound using appropriate tools (e.g., spatula, weighing paper). Avoid generating dust.[1]

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place.[4][5]

Post-Experiment:

  • Thoroughly wash hands and any exposed skin after handling.[1][4]

  • Decontaminate all glassware and equipment that came into contact with the chemical.

3. Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.

  • Halogenated organic waste must be collected separately from non-halogenated waste.[2]

Disposal Procedure:

  • Dispose of the hazardous waste through your institution's designated hazardous waste disposal program.[1][4]

  • Do not dispose of this chemical down the drain or in regular trash.

  • Rinse the empty container thoroughly and dispose of it as hazardous waste.

4. Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][4]

  • If on Skin: Wash with plenty of water and soap.[1][4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting.[1]

In all cases of exposure, seek medical advice/attention.[1]

Experimental Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Protocol prep1 Verify Fume Hood Operation prep2 Gather Materials prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Open Container prep3->handle1 Proceed to Handling handle2 Weigh and Transfer handle1->handle2 handle3 Conduct Experiment handle2->handle3 emergency Exposure Event handle2->emergency If Exposure Occurs handle4 Close Container handle3->handle4 clean1 Decontaminate Glassware handle4->clean1 Proceed to Cleanup clean2 Segregate Halogenated Waste clean1->clean2 clean3 Dispose of Waste via EHS clean2->clean3 clean4 Wash Hands clean3->clean4 action1 Follow First-Aid Measures emergency->action1 action2 Seek Medical Attention action1->action2

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.